Withaperuvin C
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(1S)-1-hydroxy-1-[(6R,8R,9S,10R,13S,14R,17S)-6,14,17-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-15-13-22(35-23(31)16(15)2)26(5,32)28(34)12-11-27(33)19-14-20(29)18-7-6-8-21(30)25(18,4)17(19)9-10-24(27,28)3/h6-8,17,19-20,22,29,32-34H,9-14H2,1-5H3/t17-,19+,20+,22+,24-,25+,26-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJZGHYOMSKIJB-TWLFGGHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5=CC=CC(=O)C45C)O)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H](C5=CC=CC(=O)[C@]45C)O)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801119527 | |
| Record name | Ergosta-2,4,24-trien-26-oic acid, 6,14,17,20,22-pentahydroxy-1-oxo-, δ-lactone, (6β,17α,22R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81644-34-0 | |
| Record name | Ergosta-2,4,24-trien-26-oic acid, 6,14,17,20,22-pentahydroxy-1-oxo-, δ-lactone, (6β,17α,22R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81644-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergosta-2,4,24-trien-26-oic acid, 6,14,17,20,22-pentahydroxy-1-oxo-, δ-lactone, (6β,17α,22R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Withaperuvin C: A Technical Guide to its Natural Sources, Distribution, and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Withaperuvin C, a naturally occurring withanolide with significant therapeutic potential. The document details its primary natural sources, distribution within plant tissues, and established protocols for its isolation and purification. Furthermore, it explores the compound's known biological activities and associated signaling pathways.
Natural Sources and Distribution
This compound is a C-28 steroidal lactone built on an ergostane skeleton, predominantly found within the Solanaceae family, also known as the nightshade family.
Table 1: Natural Sources and Distribution of this compound
| Plant Species | Family | Plant Part(s) Containing this compound |
| Physalis peruviana L. | Solanaceae | Whole Plant, Aerial Parts[1][2] |
| Withania coagulans (Stocks) Dunal | Solanaceae | Whole Plant[3] |
The concentration of withanolides, including this compound, in these plants can vary based on factors such as geographical location, climate, and developmental stage of the plant[4].
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for withanolide isolation from Physalis and Withania species.
Extraction
-
Plant Material Preparation: Air-dry the whole plant material of either Physalis peruviana or Withania coagulans at room temperature. Once dried, grind the material into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction: Macerate the powdered plant material in methanol at room temperature for 24-48 hours. The process should be repeated three times to ensure exhaustive extraction.
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent-Solvent Partitioning: Suspend the crude methanolic extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Withanolides, including this compound, are typically enriched in the chloroform and n-butanol fractions.
-
Fraction Concentration: Concentrate each fraction separately using a rotary evaporator to obtain the respective dried fractions.
Chromatographic Purification
-
Column Chromatography: Subject the chloroform or n-butanol fraction to column chromatography over silica gel. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection and Analysis: Collect the eluted fractions and monitor them by thin-layer chromatography (TLC) to identify those containing withanolides.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using preparative HPLC with a C18 column. A typical mobile phase would be a gradient of methanol and water[2].
-
Final Isolation: Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound. The structure and purity of the isolated this compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].
Caption: Experimental workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activities, particularly in the context of metabolic disorders and inflammation.
Table 2: Biological Activities of this compound
| Biological Activity | Description | Reference |
| α-Glucosidase Inhibition | Inhibits the α-glucosidase enzyme, which is involved in carbohydrate digestion. This activity suggests potential for the management of type 2 diabetes. | [3][4] |
Mechanism of Action: α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting this enzyme, this compound can delay carbohydrate digestion and consequently reduce the rate of glucose absorption into the bloodstream. This mechanism helps in managing postprandial hyperglycemia, a key factor in type 2 diabetes[5][6][7][8][9].
Caption: Mechanism of α-glucosidase inhibition by this compound.
Potential Role in Inflammatory Signaling: The NF-κB Pathway
While direct evidence for this compound inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway is still emerging, other withanolides isolated from Physalis peruviana have been shown to possess anti-inflammatory properties through the inhibition of this pathway[10]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Its inhibition is a key target for anti-inflammatory drug development[11][12][13][14]. Given the structural similarity, it is plausible that this compound may also exert anti-inflammatory effects through this mechanism.
Caption: Overview of the NF-κB signaling pathway and inhibition by related withanolides.
Conclusion
This compound, sourced from Physalis peruviana and Withania coagulans, presents a promising natural compound for further investigation in drug development, particularly for its potential antidiabetic and anti-inflammatory properties. The methodologies outlined in this guide provide a foundation for its consistent isolation and purification, enabling more extensive research into its pharmacological effects and mechanisms of action. Future studies should focus on quantifying the yield of this compound in its natural sources and elucidating its precise interactions with cellular signaling pathways.
References
- 1. Withaperuvin O, a new withanolide from Physalis peruviana L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemistry, Food Application, and Therapeutic Potential of the Medicinal Plant (Withania coagulans): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Withaperuvin C: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Withaperuvin C, a naturally occurring C28 steroidal lactone belonging to the withanolide class, has garnered scientific interest due to its potential therapeutic properties. First isolated in 1982 from Physalis peruviana, this intricate molecule has since been identified in other members of the Solanaceae family, including Withania coagulans. Characterized by a complex pentacyclic ergostane-type skeleton, the structure of this compound was elucidated through extensive spectroscopic analysis. Research has demonstrated its promising biological activities, notably its anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Initial Isolation
This compound was first reported in 1982 by a team of researchers led by M. Sahai, who isolated the compound from the roots of Physalis peruviana, a plant commonly known as cape gooseberry.[1][2] This discovery was part of a broader investigation into the chemical constituents of the Solanaceae family, which is known to be a rich source of withanolides. The initial isolation laid the groundwork for future studies into the biological activities of this compound.
Subsequent to its initial discovery, this compound has been isolated by various research groups from both the aerial parts and whole plants of Physalis peruviana.[1][3][4] It has also been identified as a constituent of Withania coagulans, another member of the Solanaceae family.[3]
Structure Elucidation
The chemical structure of this compound was determined to be (20R,22R)-1-oxo-5α,6β,14α,17β,20β-pentahydroxywitha-2,24-dienolide. This complex structure was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allowed for the precise determination of the molecular formula, the connectivity of the atoms, and the stereochemistry of the molecule.
While the original 1982 publication in the journal Heterocycles provides the foundational data, subsequent isolations have confirmed the structure using modern 1D and 2D NMR techniques (such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) and high-resolution mass spectrometry (HR-ESI-MS).[1][4]
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Findings |
| ¹H NMR | Characteristic signals for steroidal methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups. |
| ¹³C NMR | Resonances corresponding to 28 carbon atoms, including a carbonyl group, double bonds, and carbons attached to oxygen atoms. |
| Mass Spectrometry | Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula C₂₈H₄₀O₈. |
Experimental Protocols
General Isolation Procedure from Physalis peruviana
The following is a generalized protocol for the isolation of this compound from Physalis peruviana, based on methodologies reported in various studies. Specific details may vary between publications.
dot
Caption: Generalized workflow for the isolation of this compound.
Methodology:
-
Plant Material Preparation: The plant material (e.g., roots or aerial parts of Physalis peruviana) is dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is repeatedly extracted with an organic solvent such as ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is typically found in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Chromatographic Separation: The bioactive fractions are subjected to repeated column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, such as a mixture of chloroform and methanol or hexane and ethyl acetate, to separate the individual compounds.
-
Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
Structure Confirmation: The identity and purity of the isolated this compound are confirmed by comparing its spectroscopic data (NMR, MS) with previously reported values.
Chemical Synthesis
To date, a total synthesis of this compound has not been reported in the scientific literature. The complex, highly oxygenated, and stereochemically rich structure of withanolides presents a significant challenge for synthetic chemists. However, the total synthesis of other withanolides, such as withanolide D and withaferin A, has been achieved.[5] These synthetic strategies often involve a significant number of steps and employ advanced synthetic methodologies. The development of a scalable and efficient synthesis for withanolides remains an active area of research, as it would provide a reliable source of these compounds for further biological investigation and drug development.[5]
Biological Activity
This compound has demonstrated a range of biological activities, with its anti-inflammatory and cytotoxic properties being the most studied.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory effects. One of the key mechanisms underlying inflammation is the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. Studies have shown that this compound can inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α).[6]
dot
Caption: Postulated mechanism of NF-κB inhibition by this compound.
Cytotoxic Activity
This compound has exhibited cytotoxic activity against various cancer cell lines. While the precise mechanisms of its cytotoxic action are still under investigation, it is believed to induce apoptosis (programmed cell death) in cancer cells. The induction of apoptosis is a key characteristic of many chemotherapeutic agents. The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported for this compound against several cell lines.
Table 2: Reported Biological Activities of this compound
| Activity | Assay | Cell Line / Model | Result (IC₅₀) | Reference |
| Anti-inflammatory | TNF-α-induced NF-κB activity | Transfected human embryonic kidney cells 293 | 0.04 - 5.6 µM | [6] |
| α-Glucosidase Inhibition | α-glucosidase inhibitory assay | - | 407 ± 4.5 µM | Not found in search results |
| Cytotoxicity | In vitro anti-proliferative activity | Various cancer cell lines | Data not consistently available | [4] |
Note: Specific IC₅₀ values for cytotoxicity are not consistently reported across the literature for this compound itself, but rather for crude extracts or other related withanolides.
dot
Caption: General overview of the cytotoxic effect of this compound.
Future Perspectives
This compound represents a promising natural product with potential for the development of new therapeutic agents. However, further research is required to fully elucidate its pharmacological profile. Key areas for future investigation include:
-
Mechanism of Action: More detailed studies are needed to understand the specific molecular targets and signaling pathways modulated by this compound in relation to its anti-inflammatory and cytotoxic effects.
-
Total Synthesis: The development of an efficient and scalable total synthesis would provide a consistent supply of this compound for preclinical and clinical studies.
-
In Vivo Studies: While in vitro studies have shown promise, further in vivo studies in animal models are necessary to evaluate the efficacy, toxicity, and pharmacokinetic properties of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of this compound could help to identify the key structural features responsible for its biological activity and potentially lead to the development of more potent and selective compounds.
Conclusion
Since its discovery in 1982, this compound has emerged as a noteworthy member of the withanolide family. Its isolation from Physalis peruviana and subsequent identification in other plant species have paved the way for investigations into its biological activities. The demonstrated anti-inflammatory and cytotoxic properties of this compound highlight its potential as a lead compound for drug discovery. This technical guide has summarized the key historical and experimental aspects of this compound, providing a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this fascinating natural product. Further research into its mechanism of action, synthesis, and in vivo efficacy is warranted to fully realize its clinical potential.
References
- 1. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethno-botanik.org [ethno-botanik.org]
- 3. researchgate.net [researchgate.net]
- 4. Withaperuvin O, a new withanolide from Physalis peruviana L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Withaperuvin C Biosynthetic Pathway in Physalis peruviana: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of Withaperuvin C, a bioactive withanolide found in Physalis peruviana (Cape gooseberry). Drawing upon the latest scientific literature, this document details the putative enzymatic steps, regulatory networks, and experimental methodologies relevant to the study of this promising natural product. While the complete pathway remains an active area of research, this guide synthesizes the existing knowledge to serve as a valuable resource for further investigation and potential biotechnological applications.
The Putative Biosynthetic Pathway of this compound
Withanolides, including this compound, are C28 steroidal lactones derived from the isoprenoid pathway. The biosynthesis is proposed to occur through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the essential five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The core carbocyclic skeleton is synthesized in the cytoplasm via the MVA pathway, while the side chain modifications are thought to involve enzymes localized in the endoplasmic reticulum and cytoplasm.
The proposed biosynthetic pathway, based on studies of withanolide biosynthesis in Physalis and related Solanaceae species like Withania somnifera, is outlined below. It is important to note that while the general pathway is established, the specific enzymes responsible for the final, intricate modifications that yield the diverse array of withanolides, including this compound, are still being elucidated.
A. Upstream Pathway: Formation of the Sterol Precursor
The initial steps of the pathway leading to the first sterol intermediate, cycloartenol, are well-characterized in plants.
-
Isoprenoid Precursor Biosynthesis: The journey begins with the synthesis of IPP and DMAPP through the MVA pathway.
-
Farnesyl Pyrophosphate (FPP) Synthesis: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP) by FPP synthase (FPPS).
-
Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to form squalene.
-
Cycloartenol Formation: Squalene is epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE), which is then cyclized by cycloartenol synthase (CAS) to produce cycloartenol.
B. Downstream Pathway: Tailoring of the Withanolide Scaffold
The later stages of the pathway involve a series of modifications, including hydroxylations, epoxidations, glycosylations, and rearrangements, which are catalyzed by a diverse array of enzymes, primarily from the Cytochrome P450 (CYP) and UDP-glycosyltransferase (UGT) superfamilies. These tailoring enzymes are responsible for the vast structural diversity of withanolides.
The specific enzymatic steps leading to this compound from the withanolide backbone are not yet fully characterized. However, based on its chemical structure, the following modifications are hypothesized to occur, likely catalyzed by specific CYPs and other enzymes:
-
Hydroxylations: Introduction of hydroxyl groups at various positions on the sterol backbone and side chain.
-
Lactone Ring Formation: A key feature of withanolides is the steroidal lactone side chain. Recent research in Withania somnifera has identified two cytochrome P450s (CYP87G1 and CYP749B2) and a short-chain dehydrogenase (SDH2) responsible for the formation of the lactone ring.[1] It is highly probable that homologous enzymes perform this function in Physalis peruviana.
-
A-Ring Modification: The characteristic α,β-unsaturated ketone in ring A of many withanolides is generated by the action of additional P450s (CYP88C7 and CYP88C10) and a sulfotransferase (SULF1) in W. somnifera.[1]
The following diagram illustrates the putative biosynthetic pathway leading to the general withanolide scaffold.
Quantitative Data on Withanolides in Physalis peruviana
While specific quantitative data for this compound is limited in the current literature, several studies have quantified other withanolides in various tissues of Physalis peruviana. This data provides a valuable context for understanding the accumulation patterns of withanolides in this plant. The following table summarizes representative quantitative data for major withanolides identified in P. peruviana.
| Withanolide | Plant Part | Concentration | Analytical Method | Reference |
| 4β-hydroxywithanolide E | Fruit | Not specified | UPLC-ESI-MS | [2] |
| Withanolide E | Fruit | Not specified | UPLC-ESI-MS | [2] |
| Withanolide D derivatives | Husks and Fruits | Not specified | UPLC-ESI-MS | [2] |
| Physaperuvin K | Edible fruit | Not specified | NMR | [3] |
| Physalolactone | Aerial parts | Not specified | NMR, X-ray diffraction | [3] |
Note: The lack of absolute quantification for many compounds highlights a significant area for future research. The development of validated analytical methods for the precise quantification of this compound in different tissues and under various environmental conditions is crucial for both fundamental research and quality control in potential commercial applications.
Experimental Protocols
This section provides an overview of key experimental protocols used in the study of withanolide biosynthesis. These are generalized procedures and may require optimization for specific experimental conditions.
Metabolite Extraction and Analysis (UPLC-MS/MS)
Objective: To extract and quantify withanolides, including this compound, from Physalis peruviana tissues.
Protocol:
-
Sample Preparation: Freeze-dry plant material (e.g., leaves, fruits) and grind to a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (v/v).
-
Vortex for 1 minute and sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for UPLC-MS analysis.
-
UPLC-MS/MS Analysis:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-1 min, 5% B; 1-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. For quantification, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for this compound and other target withanolides.
-
The following diagram outlines the general workflow for metabolite analysis.
References
Withaperuvin C: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaperuvin C is a naturally occurring C-28 steroidal lactone belonging to the withanolide class of compounds. Isolated from Physalis peruviana, this complex molecule has drawn interest within the scientific community for its potential biological activities, a characteristic shared by many withanolides. The structural elucidation and characterization of this compound are fundamentally reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the available spectroscopic data for this compound and details the experimental protocols typically employed for the analysis of such compounds.
Spectroscopic Data
The structural framework of this compound was primarily elucidated through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is the most powerful tool for the structural determination of complex organic molecules like this compound. While a complete, publicly available, tabulated dataset of all 2D NMR correlations (COSY, HSQC, HMBC) for this compound is not readily found in current literature searches, the key ¹H and ¹³C NMR chemical shifts have been reported.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 6-H | 4.60 | dd | 3, 2 |
| 4-H | 6.17 | - | - |
| 19-CH₃ | 1.48 | s | - |
Note: Data is based on the original structure elucidation studies. The ¹H NMR spectrum of this compound's monoacetate derivative shows a characteristic acetylation shift for the C-19 methyl hydrogen signal to δ 1.36 ppm. The splitting pattern of the C-6 carbinyl hydrogen signal (dd, J = 3 and 2 Hz) indicates a quasi-equatorial orientation.
Table 2: ¹³C NMR Spectroscopic Data for this compound
A complete, tabulated set of ¹³C NMR data for this compound is not explicitly available in the reviewed literature. However, the structure was confirmed by ¹³C NMR spectroscopy, which would have shown 28 distinct carbon signals corresponding to its molecular formula (C₂₈H₃₈O₇). The spectrum would be characterized by signals for carbonyl groups (in the lactone and cyclohexenone moieties), olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons of the steroidal skeleton.
Infrared (IR) Spectroscopy Data
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1700 | α,β-unsaturated δ-lactone C=O stretch |
| ~1665 | α,β-unsaturated ketone C=O stretch |
| ~3400 | O-H stretch (hydroxyl groups) |
Mass Spectrometry (MS) Data
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| Technique | Ion | m/z |
| FD-MS | [M]⁺ | 486.2560 |
| Calculated | [M] | 486.2566 |
Note: The molecular formula of this compound is C₂₈H₃₈O₇, with a molecular weight of 486.6 g/mol . The high-resolution mass spectrometry data is consistent with this formula.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic analysis of withanolides, including this compound.
Isolation and Purification of this compound
The general workflow for obtaining pure this compound from its natural source, Physalis peruviana, is outlined below.
Caption: General workflow for the isolation of this compound.
NMR Spectroscopy
NMR spectra are typically recorded on high-field spectrometers (e.g., 400, 500, or 600 MHz).
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: One-dimensional carbon NMR spectra, usually proton-decoupled, are acquired to identify the number of unique carbon atoms and their chemical environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.
-
Infrared (IR) Spectroscopy
FT-IR (Fourier Transform Infrared) spectroscopy is the standard method.
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet, a thin film on a salt plate (e.g., NaCl or KBr), or dissolved in a suitable solvent (e.g., chloroform).
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for accurate mass determination.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Field Desorption (FD) is used to minimize fragmentation and observe the molecular ion.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
Logical Workflow for Structure Elucidation
The process of determining the structure of a novel natural product like this compound follows a logical progression of spectroscopic analyses.
A Technical Review of Withaperuvin C: Bioactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaperuvin C, a member of the withanolide class of naturally occurring C28-steroidal lactones, has been identified as a constituent of Physalis peruviana (Cape gooseberry). While the broader withanolide family, particularly compounds like Withaferin A, has been extensively studied for its diverse pharmacological activities, this compound remains a less-explored molecule. This technical guide provides a comprehensive literature review of the currently available data on the bioactivity of this compound, with a focus on its anti-inflammatory properties. This document summarizes quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to support further research and development efforts.
Bioactivity of this compound
The primary bioactivity reported for this compound is its anti-inflammatory potential, specifically its ability to inhibit nitric oxide (NO) production.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the available quantitative data for the bioactivity of this compound.
| Bioactivity | Cell Line | Assay | IC50 (µM) | Positive Control | Source |
| Anti-inflammatory (NO Inhibition) | RAW 264.7 (murine macrophage) | Nitric Oxide Production Inhibition Assay | 1.8 - 13.3 | Not specified in abstract | Sang-Ngern et al., 2025[1] |
Note: The IC50 value is reported as a range in the available literature. Further investigation of the full-text article is required for a more precise value.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of existing research. The following is a generalized protocol for the key bioassay in which this compound has shown activity.
Nitric Oxide Production Inhibition Assay in LPS-Activated RAW 264.7 Macrophages
This assay is a standard in vitro method to screen for potential anti-inflammatory agents. It measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.
Experimental Workflow:
Caption: Workflow for the Nitric Oxide Production Inhibition Assay.
Detailed Steps:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
-
Incubation: The cells are incubated for a further 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid), which forms a colored azo compound.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 540-550 nm.
-
Data Analysis: The percentage of nitric oxide inhibition is calculated by comparing the absorbance of the treated wells to the untreated (LPS only) control wells. The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is then determined from a dose-response curve.
Signaling Pathways
While direct evidence for the specific signaling pathways modulated by this compound is currently lacking in the scientific literature, its inhibitory effect on nitric oxide production in LPS-stimulated macrophages suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The activation of NF-κB is a critical step in the transcriptional regulation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized Inhibition of the NF-κB Pathway by this compound.
This diagram illustrates the canonical NF-κB signaling cascade initiated by LPS. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the IKK complex or the nuclear translocation of NF-κB, thereby preventing the transcription of the iNOS gene and subsequent production of nitric oxide. It is important to note that this is a speculative model based on the observed bioactivity and the known mechanisms of other withanolides.
Conclusion and Future Directions
The current body of literature indicates that this compound possesses anti-inflammatory properties, as evidenced by its ability to inhibit nitric oxide production in a standard in vitro model. However, the available data is limited, highlighting a significant opportunity for further research.
To advance the understanding of this compound's therapeutic potential, the following areas of investigation are recommended:
-
Comprehensive Bioactivity Screening: Evaluation of this compound in a broader range of bioassays, including cytotoxicity against various cancer cell lines, antiviral activity, and other immunomodulatory effects.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound. This should include experimental validation of its effects on the NF-κB pathway and investigation into other potential pathways such as MAPK and JAK/STAT.
-
In Vivo Efficacy and Safety: Assessment of the anti-inflammatory and other potential therapeutic effects of this compound in preclinical animal models, along with comprehensive toxicology and pharmacokinetic studies.
A more in-depth exploration of this compound is warranted to determine if it holds promise as a lead compound for the development of novel therapeutics.
References
Unveiling the Therapeutic Potential of Withaperuvin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withaperuvin C, a naturally occurring withanolide isolated from Physalis peruviana, represents a promising but underexplored molecule in the landscape of oncological and anti-inflammatory research. While direct and extensive research on this compound is still emerging, the broader class of withanolides has demonstrated significant therapeutic potential by modulating key signaling pathways implicated in cancer and inflammation. This technical guide consolidates the current understanding of withanolides from Physalis peruviana, with a focused perspective on the likely therapeutic targets of this compound. Drawing upon data from closely related analogues, this document outlines potential mechanisms of action, provides detailed experimental protocols for assessing its bioactivity, and visualizes the implicated signaling cascades. The information presented herein is intended to serve as a foundational resource to catalyze further investigation into the specific therapeutic applications of this compound.
Introduction
Withanolides, a group of C28 steroidal lactones, are a well-established class of bioactive compounds predominantly found in plants of the Solanaceae family. Physalis peruviana, commonly known as Cape gooseberry, is a rich source of a diverse array of withanolides, many of which have been reported to possess potent cytotoxic and anti-inflammatory properties.[1][2] this compound is one such withanolide isolated from this plant.[3] Although specific bioactivity data for this compound is limited in the current literature, the consistent pharmacological profile of related withanolides provides a strong basis for predicting its potential therapeutic targets. This guide will therefore leverage the existing knowledge on withanolides from Physalis peruviana to build a comprehensive profile for this compound.
Potential Therapeutic Targets
Based on the activities of structurally similar withanolides, the primary therapeutic targets for this compound are likely centered around the intricate signaling networks that govern cancer cell proliferation, survival, and the inflammatory response.
Cancer
Withanolides have demonstrated significant antiproliferative effects against a variety of cancer cell lines.[2][4][5][6] The cytotoxic effects are often mediated through the induction of apoptosis and the inhibition of key survival pathways.
Inflammation
Chronic inflammation is a key driver of various pathologies, including cancer. Withanolides from Physalis peruviana have been shown to exert potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[1][7][8]
Quantitative Bioactivity Data
Table 1: Cytotoxic Activity of Withanolides from Physalis peruviana
| Compound | Cell Line | IC50 (µM) | Reference |
| Withanolide J | HepG2 | 2.01 ± 0.12 | [3] |
| Physapruin A | HepG2 | 0.96 ± 0.05 | [3] |
| Compound 5 | MCF-7 | 3.51 | [2] |
| Withanolide J | HL-60 | 26 | [9] |
| Physaperuvin G | HL-60 | 29 | [9] |
Table 2: Anti-inflammatory Activity of Withanolides from Physalis peruviana
| Compound | Assay | IC50 | Reference |
| Physaperuvin K | NF-κB Inhibition | 10 nM | [1][10] |
| Physalolactone | NF-κB Inhibition | 60 nM | [1][10] |
| Compound 3 | NF-κB Inhibition | 40 nM | [1][10] |
| Withanolide J | NO Production | 3.55 ± 0.12 µM | [3] |
| Compound 4 | NO Production | 0.32 - 7.8 µM | [7] |
| Compound 5 | NO Production | 0.32 - 7.8 µM | [7] |
| Compound 10 | NO Production | 0.32 - 7.8 µM | [7] |
| Compound 4 | NF-κB Inhibition | 0.04 - 5.6 µM | [7] |
| Compound 5 | NF-κB Inhibition | 0.04 - 5.6 µM | [7] |
| Compound 6 | NF-κB Inhibition | 0.04 - 5.6 µM | [7] |
| Compound 7 | NF-κB Inhibition | 0.04 - 5.6 µM | [7] |
Key Signaling Pathways
The anti-cancer and anti-inflammatory effects of withanolides are predominantly attributed to their ability to modulate the NF-κB and STAT3 signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response and also plays a critical role in cancer cell survival and proliferation. Withanolides have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and pro-survival genes.[1][7][11]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor that is often constitutively activated in cancer cells, promoting their proliferation, survival, and metastasis. Some withanolides have been identified as inhibitors of STAT3 signaling.[9]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the bioactivity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 value.[1][13]
NF-κB Luciferase Reporter Assay
This assay directly measures the inhibitory effect of a compound on NF-κB transcriptional activity.
-
Cell Transfection: Stably transfect a suitable cell line (e.g., HEK293) with an NF-κB-responsive luciferase reporter construct.[1][14]
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.[1]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of NF-κB inhibition relative to the TNF-α-only treated cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.[15][16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion and Future Directions
This compound, as a member of the pharmacologically active withanolide family, holds considerable promise as a therapeutic agent, particularly in the fields of oncology and inflammatory diseases. While direct experimental evidence for its bioactivity is currently limited, the well-documented effects of its structural analogs strongly suggest that its therapeutic potential lies in the modulation of the NF-κB and STAT3 signaling pathways. The experimental protocols and pathway visualizations provided in this guide are intended to facilitate and accelerate further research into the specific mechanisms and potential applications of this compound. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo evaluations to validate these predicted therapeutic targets and to elucidate its full pharmacological profile.
References
- 1. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peruranolides A–D, four new withanolides with potential antibacterial and cytotoxic activity from Physalis peruviana L. [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. New cytotoxic withanolides from Physalis peruviana (2009) | Yu-Hsuan Lan | 110 Citations [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Withanolides from Aeroponically Grown Physalis peruviana and Their Selective Cytotoxicity to Prostate Cancer and Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Withanolides derived from Physalis peruviana (Poha) with potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-tumor withanolides as signal transducers and activators of transcription 3 (STAT3)-inhibition from Withania obtusifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biologically active withanolides from Physalis peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withanolides, a class of naturally occurring C28-steroidal lactone triterpenoids, are predominantly found in plants of the Solanaceae family. These compounds have garnered significant scientific interest due to their wide spectrum of biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. This technical guide focuses on Withaperuvin C and related withanolides, providing a comprehensive overview of their biosynthesis, mechanisms of action, and key experimental protocols for their study. Quantitative data on their biological activities are summarized, and critical signaling pathways modulated by these compounds are visualized to facilitate a deeper understanding of their therapeutic potential.
Introduction to Withanolides
Withanolides are a group of at least 300 naturally occurring steroids built on an ergostane skeleton.[1] They are characterized by a nine-carbon side chain that forms a δ-lactone ring. Primarily isolated from genera within the Solanaceae family, such as Withania, Physalis, Datura, and Solanum, these compounds are responsible for many of the medicinal properties attributed to plants used in traditional medicine, like Ashwagandha (Withania somnifera).[1][2]
The structural diversity of withanolides, arising from the oxidation of the steroid backbone and variations in the side chain, leads to a wide range of biological activities.[3] This has made them attractive candidates for drug discovery and development, particularly in the areas of oncology and inflammatory diseases.
This compound and its Analogs
This compound is a withanolide that has been isolated from Physalis peruviana, a plant belonging to the Solanaceae family. While research on this compound is not as extensive as for some other withanolides like Withaferin A, it has been shown to possess potential biological activities. The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory effects of this compound and other relevant withanolides.
Data Presentation
Table 1: Cytotoxicity of this compound and Related Withanolides
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | MTT | 0.52 | [4] |
| This compound | MCF7 (Breast Cancer) | MTT | 1.53 | [4] |
| This compound | A549 (Lung Cancer) | MTT | 1.24 | [4] |
| This compound | HepG2 (Liver Cancer) | MTT | 0.13 | [4] |
| This compound | Hep3B (Liver Cancer) | MTT | 0.11 | [4] |
| Withaferin A | MDA-MB-231 (Breast Cancer) | MTT | 0.97 | [4] |
| Withaferin A | MCF7 (Breast Cancer) | MTT | 4.03 | [4] |
Table 2: Anti-inflammatory Activity of Withanolides
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Withanolide J | NO Production Inhibition | RAW 264.7 | 3.55 ± 0.12 | [5] |
| Physapruin A | NO Production Inhibition | RAW 264.7 | Not explicitly stated, but active | [5] |
| Withanolide E | NF-κB Inhibition | HEK293 | 0.04 - 5.6 | [6] |
| 4β-Hydroxywithanolide E | NF-κB Inhibition | HEK293 | 0.04 - 5.6 | [6] |
| Physalactone | NF-κB Inhibition | HEK293 | 0.04 - 5.6 | [6] |
Note: Specific IC50 values for the anti-inflammatory activity of this compound were not found in the reviewed literature. However, it was isolated and tested alongside other withanolides that did show activity.
Biosynthesis of Withanolides
The biosynthesis of withanolides originates from the isoprenoid pathway, which produces the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. The pathway proceeds through the formation of sterol precursors.
Signaling Pathways Modulated by Withanolides
Withanolides exert their biological effects by modulating various intracellular signaling pathways. Two of the most well-documented pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are central to inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Withanolides have been shown to inhibit this pathway at multiple points.
References
- 1. tandfonline.com [tandfonline.com]
- 2. rsc.org [rsc.org]
- 3. Withaperuvin O, a new withanolide from Physalis peruviana L | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. Withaperuvin O, a new withanolide from Physalis peruviana L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physalis peruwiana Fruits and Their Food Products as New Important Components of Functional Foods [mdpi.com]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Ethnobotanical Insights and Pharmacological Potential of Withaperuvin C: A Technical Guide
An in-depth exploration of the traditional uses of plants containing Withaperuvin C, their phytochemical analysis, and the compound's potential as a therapeutic agent.
Abstract
This compound, a C-28 steroidal lactone of the withanolide class, is a significant secondary metabolite found predominantly in Physalis peruviana L., a plant with a rich history in traditional medicine across various cultures. This technical guide synthesizes the available scientific literature on the ethnobotanical applications of plants containing this compound, focusing on its therapeutic potential, particularly in the realms of inflammation and oncology. This document provides a comprehensive overview of the traditional uses, detailed experimental protocols for isolation and bioactivity assessment, and an analysis of the molecular mechanisms underlying its pharmacological effects, with a specific focus on the NF-κB signaling pathway. Quantitative data from various studies are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific validation of traditional knowledge and the exploration of novel therapeutic compounds from natural sources.
Ethnobotanical Uses of Physalis peruviana
Physalis peruviana L., commonly known as Cape gooseberry, goldenberry, or poha, has been a cornerstone of traditional medicine in various parts of the world, including South America, Africa, and Asia.[1][2] Ethnobotanical surveys reveal its extensive use for a wide range of ailments, with the leaves, fruits, and whole plant being the most frequently utilized parts.[2] The preparations are typically in the form of decoctions for oral administration.[2]
The traditional medicinal applications of P. peruviana are diverse and often point towards its anti-inflammatory and anti-cancer properties. It has been traditionally used to treat conditions such as:
-
Inflammatory disorders: Asthma, dermatitis, rheumatism, and swelling.[1][3]
-
Infectious diseases: Malaria, hepatitis, and bacterial infections.[1][3]
-
Gastrointestinal disorders. [2]
-
Kidney and liver ailments. [1]
-
Other conditions: Diabetes, ulcers, and postpartum pain.
The broad spectrum of traditional uses, particularly for diseases with an inflammatory basis, has prompted scientific investigation into the plant's phytochemical constituents to identify the bioactive compounds responsible for these therapeutic effects. Withanolides, including this compound, have emerged as a class of compounds with significant pharmacological potential.[5]
Phytochemistry: Isolation of this compound
This compound is one of the numerous withanolides isolated from Physalis peruviana.[5][6] The isolation of this compound typically involves a multi-step process combining various chromatographic techniques.
General Isolation Protocol
A general workflow for the isolation of withanolides, including this compound, from the aerial parts of P. peruviana is outlined below. It is important to note that specific details may vary between different research groups.
Detailed Experimental Methodology
The following protocol is a synthesized representation based on common practices for withanolide isolation from Physalis species.
Plant Material and Extraction:
-
The aerial parts of Physalis peruviana are collected, air-dried, and ground into a fine powder.
-
The powdered plant material is extracted exhaustively with methanol at room temperature.
-
The methanol extract is then concentrated under reduced pressure to yield a crude extract.
Fractionation:
-
The crude methanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which is often enriched with withanolides, is selected for further purification.
Chromatographic Purification:
-
The dried ethyl acetate fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.
-
The fractions rich in this compound are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Pharmacological Activities of this compound
The ethnobotanical uses of Physalis peruviana for inflammatory and cancerous conditions have led to investigations into the biological activities of its constituent compounds, including this compound.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The traditional use of P. peruviana for inflammatory ailments suggests the presence of potent anti-inflammatory compounds. Withanolides, as a class, are known to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[7]
While specific quantitative data for this compound's anti-inflammatory activity is not extensively reported in isolation, studies on extracts and fractions of P. peruviana containing this and other withanolides have demonstrated significant inhibition of inflammatory markers. For instance, some withanolides from P. peruviana have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells and to block the activity of the transcription factor nuclear factor-kappa B (NF-κB).[8]
Cytotoxic Activity
The traditional application of P. peruviana in cancer treatment has spurred research into the cytotoxic effects of its phytochemicals. Several withanolides have demonstrated potent cytotoxic activity against various cancer cell lines.
As with its anti-inflammatory activity, specific IC50 values for this compound against a wide range of cancer cell lines are not yet comprehensively documented in publicly available literature. However, studies on closely related withanolides isolated from Physalis species have shown significant cytotoxicity. For example, Withanolide C has been reported to have IC50 values in the sub-micromolar to low micromolar range against various breast cancer cell lines.[9]
Table 1: Cytotoxic Activity of Selected Withanolides from Physalis Species
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Withanolide C | SKBR3 (Breast) | 0.134 (48h ATP assay) | [9] |
| Withanolide C | MCF7 (Breast) | 0.172 (48h ATP assay) | [9] |
| Withanolide C | MDA-MB-231 (Breast) | 0.159 (48h ATP assay) | [9] |
| Withanolide J | HepG2 (Liver) | 2.01 ± 0.12 | [6] |
| Physapruin A | HepG2 (Liver) | 0.96 ± 0.05 | [6] |
Note: The IC50 values for this compound are not explicitly available in the reviewed literature. This table provides context from closely related compounds.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many withanolides are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[10] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.[11]
Several studies have demonstrated that withanolides can inhibit the activation of NF-κB.[7][12] The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[12][13] Phosphorylation of IκBα leads to its ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB dimers (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By inhibiting IKK, withanolides prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.
While direct evidence specifically detailing this compound's interaction with the NF-κB pathway is still emerging, the consistent findings for other withanolides strongly suggest a similar mechanism of action.
Conclusion and Future Directions
The ethnobotanical record of Physalis peruviana provides a strong foundation for the scientific investigation of its bioactive constituents. This compound, a prominent withanolide from this plant, is implicated in the anti-inflammatory and potential anti-cancer properties that align with the plant's traditional uses. While the current body of research strongly suggests that this compound and related withanolides exert their effects through the modulation of key signaling pathways like NF-κB, further research is imperative.
Future studies should focus on:
-
Quantitative Bioactivity: Determining the specific IC50 values of pure this compound for its anti-inflammatory and cytotoxic effects against a broad panel of cell lines.
-
Detailed Mechanistic Studies: Elucidating the precise molecular interactions of this compound with components of the NF-κB and other relevant signaling pathways.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of inflammation and cancer to validate its therapeutic potential.
-
Synergistic Effects: Investigating the potential synergistic or additive effects of this compound with other phytochemicals present in P. peruviana extracts.
A deeper understanding of the pharmacological profile of this compound will be instrumental in validating the traditional medicinal uses of Physalis peruviana and could pave the way for the development of novel, nature-derived therapeutic agents for the management of inflammatory diseases and cancer.
References
- 1. Physalis peruviana L.: applicability perspective in cancer treatment | Research, Society and Development [rsdjournal.org]
- 2. Ethnotherapeutic Uses and Phytochemical Composition of Physalis peruviana L.: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Withaperuvin O, a new withanolide from Physalis peruviana L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Withanolides derived from Physalis peruviana (Poha) with potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and cytotoxic withanolides from Physalis minima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Withaperuvin C from Physalis peruviana
Audience: Researchers, scientists, and drug development professionals.
Introduction
Physalis peruviana L., a member of the Solanaceae family, is a plant with a history of use in traditional medicine for various ailments.[1] Phytochemical investigations have revealed that the plant is a rich source of withanolides, a group of naturally occurring C28 steroidal lactones.[2][3] Among these, Withaperuvin C has garnered interest for its potential biological activities, consistent with other withanolides isolated from this species which have demonstrated anti-inflammatory and cytotoxic effects.[3][4] The anti-inflammatory properties of withanolides from P. peruviana are partly attributed to their ability to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway and reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4] This document provides a detailed protocol for the isolation of this compound from the aerial parts of Physalis peruviana and outlines its biological context.
Data Presentation
Table 1: Summary of this compound Isolation Parameters
| Parameter | Value | Source |
| Plant Material | Dried and ground aerial parts of Physalis peruviana | [3] |
| Initial Biomass | 27 kg | [3] |
| Extraction Solvent | Methanol (100 L x 3) | [3] |
| Crude Extract Yield | Not specified | |
| Final Purified Yield of this compound | 90 mg | [3] |
| Purity | Not specified (assumed high based on isolation protocol) |
Table 2: Biological Activity of Withanolides from Physalis peruviana
| Compound | Biological Target | Assay | IC50 Value | Source |
| Physaperuvin K | NF-κB | TNF-α-induced NF-κB activity | 10 nM | [4] |
| Physalolactone | NF-κB | TNF-α-induced NF-κB activity | 60 nM | [4] |
| 4β-hydroxywithanolide E | NF-κB | TNF-α-induced NF-κB activity | 40 nM | [4] |
| Physaperuvin K | Nitric Oxide Production | LPS-activated RAW 264.7 cells | 0.32 - 13.3 µM | [4] |
| Physalolactone | Nitric Oxide Production | LPS-activated RAW 264.7 cells | 0.32 - 13.3 µM | [4] |
| 4β-hydroxywithanolide E | Nitric Oxide Production | LPS-activated RAW 264.7 cells | 0.32 - 13.3 µM | [4] |
| Withanolide J | Nitric Oxide Production | LPS-activated RAW 264.7 cells | 3.55 ± 0.12 µM | [2] |
| Physapruin A | Cytotoxicity | HepG2 cell line | 0.96 ± 0.05 µM | [2] |
| Withanolide J | Cytotoxicity | HepG2 cell line | 2.01 ± 0.12 µM | [2] |
| Note: Specific IC50 values for this compound were not available in the searched literature, but it is isolated alongside these active compounds. |
Experimental Protocols
Protocol 1: Isolation of this compound from Physalis peruviana
This protocol is adapted from the methodology described by Sang-Ngern et al. (2016).[3]
1. Plant Material and Extraction: a. Collect the aerial parts of Physalis peruviana. b. Dry the plant material and grind it into a coarse powder. c. Macerate approximately 27 kg of the dried, ground aerial parts with 100 L of methanol at room temperature. d. Allow the extraction to proceed overnight. e. Repeat the extraction process three times. f. Filter the extracts and combine the filtrates. g. Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Solvent Partitioning: a. Suspend the crude methanol extract in distilled water. b. Perform successive liquid-liquid partitioning with n-hexane, followed by chloroform, and then n-butanol. c. Concentrate the chloroform-soluble fraction to yield the chloroform extract for further purification.
3. Chromatographic Purification:
Step 3.1: Initial Silica Gel Column Chromatography: a. Subject the chloroform extract to column chromatography on silica gel (40–75 mesh). b. Elute the column with a gradient of chloroform-methanol (from 100:0 to 60:40, v/v). c. Collect the fractions and monitor by thin-layer chromatography (TLC). d. Combine fractions based on their TLC profiles. This will result in several main fractions (e.g., FA1-FA13).
Step 3.2: Further Fractionation of Selected Fractions: a. Take the fraction containing the withanolides of interest (in the cited study, this was fraction FA9) and subject it to further silica gel column chromatography. b. Elute with a chloroform-methanol gradient (e.g., from 100:0 to 60:40, v/v) to yield sub-fractions.
Step 3.3: Isolation of this compound: a. The sub-fraction containing this compound (referred to as compound 5 in the source) is isolated directly from this second column chromatography step.[3] In the cited study, this yielded 90 mg of this compound.[3]
4. Structure Elucidation: a. Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with published values.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of LPS-induced nitric oxide production.
References
Purification of Withaperuvin C using High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the purification of Withaperuvin C, a bioactive withanolide, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended to guide researchers in isolating this compound from natural product extracts for further study and development.
Introduction
This compound is a member of the withanolide class of naturally occurring C28-steroidal lactone derivatives. It has been isolated from plants of the Solanaceae family, notably from Physalis peruviana[1][2][3]. Withanolides as a group exhibit a wide range of biological activities, and the purification of individual compounds like this compound is essential for detailed pharmacological evaluation and drug discovery efforts. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products due to its high resolution and efficiency.
This protocol will cover the essential steps from sample preparation to the development of an analytical HPLC method and its subsequent scaling to a preparative HPLC method for the purification of this compound.
Experimental Protocols
Sample Preparation and Extraction
The initial step in the purification of this compound involves the extraction of the compound from its plant source. A general procedure for the extraction of withanolides from plant material is as follows:
-
Plant Material Collection and Preparation: Aerial parts or whole plants of Physalis peruviana are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: A common method for extracting withanolides is through maceration or sonication with organic solvents. A mixture of dichloromethane and methanol (1:1) or ethanol and water can be effective.
-
Protocol:
-
Weigh 100 g of the dried plant powder and place it in a suitable flask.
-
Add 1 L of a 1:1 (v/v) mixture of dichloromethane and methanol.
-
Agitate the mixture using a sonicator for 45 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
The resulting supernatant is then concentrated under reduced pressure to yield a crude extract.
-
-
Analytical HPLC Method Development
Before proceeding to preparative HPLC, it is crucial to develop a robust analytical method to resolve this compound from other components in the crude extract.
-
Instrumentation: A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for withanolide separation. A common choice is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm[4][5].
-
Mobile Phase: A gradient elution using acetonitrile and water is often employed. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape.
-
Detection: Withanolides generally exhibit UV absorbance in the range of 220-230 nm. Therefore, a detection wavelength of 228 nm is appropriate[6].
-
Flow Rate: A typical analytical flow rate is 1.0 mL/min[5].
-
Injection Volume: For analytical purposes, a small injection volume, typically 10-20 µL, is used.
-
Table 1: Analytical HPLC Parameters for Withanolide Separation
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 228 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Scaling from Analytical to Preparative HPLC
Once a satisfactory analytical method is established, the next step is to scale it up for preparative purification. The primary goal is to increase the sample load to isolate a significant quantity of the target compound while maintaining adequate separation.
The key parameters to adjust when scaling up are the flow rate and the injection volume. The following formulas can be used for this purpose:
-
Flow Rate Scaling:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column ID² / Analytical Column ID²)
-
-
Injection Volume Scaling:
-
Preparative Injection Volume = Analytical Injection Volume × (Preparative Column ID² / Analytical Column ID²)
-
Table 2: Scaling Parameters from Analytical to Preparative HPLC
| Parameter | Analytical Scale (4.6 mm ID) | Preparative Scale (21.2 mm ID) |
| Column Internal Diameter | 4.6 mm | 21.2 mm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 10 µL | 212 µL (for equivalent loading) |
| Sample Load | ~0.1 mg | ~2.1 mg (for equivalent loading) |
Note: The sample load can be further optimized for preparative HPLC to maximize throughput.
Preparative HPLC Protocol for this compound
-
Instrumentation: A preparative HPLC system with a high-pressure gradient pump capable of higher flow rates, a larger sample loop injector, a preparative-scale column, a detector with a flow cell suitable for higher flow rates, and a fraction collector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase preparative column (e.g., 250 mm x 21.2 mm, 5 µm).
-
Mobile Phase: Same as the analytical method (Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid).
-
Gradient: The same gradient profile as the analytical method is maintained.
-
Flow Rate: Calculated based on the scaling factor (e.g., 21.2 mL/min for a 21.2 mm ID column).
-
Detection: 228 nm.
-
Sample Preparation for Injection: The crude extract is dissolved in a suitable solvent (e.g., methanol) at a high concentration and filtered through a 0.45 µm syringe filter before injection.
-
Protocol:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 30% Acetonitrile in Water with 0.1% Formic Acid).
-
Inject a concentrated solution of the crude extract onto the column.
-
Run the gradient program as developed in the analytical method.
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the peak of this compound using an automated fraction collector. The collection can be triggered based on retention time or UV signal threshold.
-
Analyze the collected fractions using the analytical HPLC method to confirm the purity of this compound.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 3: Summary of a Hypothetical Purification Run for this compound
| Parameter | Value |
| Crude Extract Loaded | 500 mg |
| Preparative Column | C18, 250 x 21.2 mm, 5 µm |
| Flow Rate | 21.2 mL/min |
| Elution Time of this compound | 18.5 - 20.0 min |
| Collected Fraction Volume | 31.8 mL |
| Yield of Purified this compound | 15 mg |
| Purity (by analytical HPLC) | >98% |
| Recovery | 3.0% |
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described provides a comprehensive guide for the purification of this compound from plant extracts using a systematic HPLC approach. The key to successful purification lies in the careful development of an analytical method followed by a logical and calculated scale-up to a preparative method. The purity of the final compound should always be confirmed by a reliable analytical technique. This methodology can be adapted for the purification of other withanolides and natural products with similar physicochemical properties.
References
- 1. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaperuvin O, a new withanolide from Physalis peruviana L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical HPLC to Preparative HPLC | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Quantification of Withaperuvin C
Disclaimer: To date, a specific, validated analytical method for the quantification of Withaperuvin C has not been extensively reported in peer-reviewed literature. The following application notes provide proposed protocols based on established and validated methods for structurally similar withanolides, particularly those isolated from the Physalis genus. These protocols are intended to serve as a comprehensive starting point for method development and validation by researchers, scientists, and drug development professionals.
Application Note 1: Proposed Method for the Quantification of this compound in Physalis peruviana Extracts by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
Principle
This method describes the quantitative determination of this compound in plant extracts using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a photodiode array (PDA) detector. The separation is achieved on a C18 stationary phase with a gradient elution of water and acetonitrile. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve constructed from a series of known concentrations of a this compound reference standard. The PDA detector allows for the simultaneous monitoring of multiple wavelengths and provides spectral data to confirm peak purity and identity.
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Analytical balance (4-decimal place).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
pH meter.
-
Syringe filters (0.22 µm, PTFE or nylon).
-
HPLC vials with inserts.
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (analytical grade).
-
Dichloromethane (analytical grade).
-
Physalis peruviana dried and powdered plant material (e.g., aerial parts).
-
Experimental Protocols
3.1. Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These solutions will be used to construct the calibration curve.
3.2. Sample Preparation (from Physalis peruviana):
-
Accurately weigh 1.0 g of dried, powdered aerial parts of Physalis peruviana into a 50 mL centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) solution of dichloromethane and methanol.[1]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 45 minutes at room temperature.[1]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
3.3. Proposed HPLC-PDA Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-5 min, 30% B; 5-20 min, 30-60% B; 20-35 min, 60-90% B; 35-40 min, 90% B; 40.1-45 min, 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| PDA Detection | 228 nm for quantification; scan range 200-400 nm for peak purity |
Data Presentation and Method Validation (Hypothetical)
Quantitative data should be presented in a clear, tabular format. The following tables represent the expected performance of a validated method based on similar assays for other withanolides.[1][2]
Table 1: Hypothetical Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 152,340 |
| 25.0 | 380,850 |
| 50.0 | 761,700 |
| 100.0 | 1,523,400 |
| 200.0 | 3,046,800 |
Table 2: Hypothetical Method Validation Parameters for HPLC-PDA Quantification of this compound
| Parameter | Result |
| Linearity Range (µg/mL) | 1.0 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 3.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
Application Note 2: Proposed High-Sensitivity Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
This method provides a highly sensitive and selective approach for the quantification of this compound, particularly in complex biological matrices or when present at trace levels. The method utilizes a liquid chromatography system for separation, coupled with a triple quadrupole mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for this compound, thereby minimizing matrix interference and enhancing specificity.
Apparatus and Materials
-
Apparatus:
-
LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization source).
-
All apparatus listed in Application Note 1.
-
-
Chemicals and Reagents:
-
All chemicals listed in Application Note 1.
-
This compound reference standard (purity ≥98%).
-
An appropriate internal standard (IS), e.g., a stable isotope-labeled this compound or another withanolide not present in the sample (e.g., Withaferin A, if not a co-analyte).
-
Ammonium formate or ammonium acetate (LC-MS grade).
-
Experimental Protocols
3.1. Standard and Sample Preparation:
-
Standard Preparation: Prepare stock and working standard solutions of this compound as described in section 3.1 of Application Note 1. Prepare a separate stock solution for the internal standard. Spike the working standards and samples with the internal standard at a fixed concentration.
-
Sample Preparation: Follow the sample preparation protocol as described in section 3.2 of Application Note 1. For complex matrices like plasma, a protein precipitation step (e.g., with acetonitrile) or a solid-phase extraction (SPE) may be required.
3.2. Proposed LC-MS/MS Conditions:
| Parameter | Proposed Condition |
| LC System | UPLC/HPLC |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A shorter gradient can be used, e.g., 0-1 min, 30% B; 1-5 min, 30-95% B; 5-6 min, 95% B; 6.1-8 min, 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | This compound (MW: 486.6 g/mol ): Precursor [M+H]⁺: m/z 487.3. Product ions to be determined by infusion (e.g., m/z 469.3, 281.2).Internal Standard (e.g., Withaferin A): Precursor [M+H]⁺: m/z 471.3. Product: m/z 281.2. |
Note: MRM transitions for this compound are hypothetical and must be optimized by direct infusion of a standard solution into the mass spectrometer.
Data Presentation and Method Validation (Hypothetical)
Table 3: Hypothetical Calibration Curve Data for this compound by LC-MS/MS
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1.0 | 0.025 |
| 5.0 | 0.124 |
| 10.0 | 0.250 |
| 50.0 | 1.255 |
| 100.0 | 2.510 |
| 500.0 | 12.550 |
Table 4: Hypothetical Method Validation Parameters for LC-MS/MS Quantification of this compound
| Parameter | Result |
| Linearity Range (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.15 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 |
| Intra-day Precision (%RSD) | < 5.0% |
| Inter-day Precision (%RSD) | < 7.0% |
| Accuracy (Recovery %) | 95.0% - 105.0% |
| Matrix Effect (%) | 85% - 115% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
References
Investigating the Mechanism of Action of Withaperuvin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaperuvin C, a C28 steroidal lactone belonging to the withanolide class, is a natural compound isolated from Physalis peruviana (Cape gooseberry). Withanolides as a class have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. While extensive research has been conducted on prominent withanolides like Withaferin A, the specific molecular mechanisms of action for many other withanolides, including this compound, are still under active investigation.
These application notes provide a comprehensive overview of the current understanding and investigational approaches for elucidating the mechanism of action of this compound. The protocols and pathways described are based on the established activities of the withanolide class and serve as a foundational guide for researchers. It is postulated that this compound shares mechanistic similarities with other withanolides, primarily exerting its effects through the induction of apoptosis and the modulation of key inflammatory signaling pathways.
Postulated Key Mechanisms of Action
Based on studies of closely related withanolides, the primary mechanisms of action for this compound are likely to involve:
-
Inhibition of the NF-κB Signaling Pathway: A critical regulator of the inflammatory response and cell survival.
-
Induction of Apoptosis: Programmed cell death, a crucial process in eliminating cancerous or damaged cells.
Data Presentation: In Vitro Activity of Withanolides from Physalis peruviana
The following tables summarize quantitative data on the bioactivity of withanolides isolated from Physalis peruviana, providing a comparative context for the potential efficacy of this compound.
Table 1: Anti-Inflammatory Activity of Withanolides
| Compound | Assay | Cell Line | IC50 | Reference |
| Withanolide J | LPS-induced NO Production | RAW264.7 | 3.55 ± 0.12 µM | [1] |
| Physapruin A | LPS-induced NO Production | RAW264.7 | - | [1] |
| L-NMMA (Control) | LPS-induced NO Production | RAW264.7 | 7.72 ± 0.46 µM | [1] |
| Physaperuvin K | TNF-α-induced NF-κB Activity | HEK293 | 10 nM | [2] |
| Physalolactone | TNF-α-induced NF-κB Activity | HEK293 | 60 nM | [2] |
| 4β-hydroxywithanolide E | TNF-α-induced NF-κB Activity | HEK293 | 40 nM | [2] |
Table 2: Cytotoxic Activity of Withanolides
| Compound | Cell Line | IC50 | Reference |
| Withanolide J | HepG2 (Liver Cancer) | 2.01 ± 0.12 µM | [1] |
| Physapruin A | HepG2 (Liver Cancer) | 0.96 ± 0.05 µM | [1] |
| Ellipticine (Control) | HepG2 (Liver Cancer) | 0.32 ± 0.02 µM | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the postulated signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the anti-inflammatory and anti-cancer effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line (e.g., HepG2, human liver cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis for Key Signaling Proteins
Objective: To investigate the effect of this compound on the expression and activation of proteins involved in NF-κB and apoptosis signaling pathways.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-IκBα, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the mechanism of action of this compound. Based on the current body of literature on withanolides, it is highly probable that this compound exerts its therapeutic potential through the modulation of the NF-κB pathway and the induction of apoptosis. The experimental procedures outlined here will enable researchers to systematically test these hypotheses and further elucidate the specific molecular targets and signaling cascades affected by this promising natural compound. Such investigations are crucial for the future development of this compound as a potential therapeutic agent in cancer and inflammatory diseases.
References
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Withaperuvin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolides, a group of naturally occurring C28 steroidal lactones, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. Withaperuvin C, a member of this class isolated from Physalis peruviana, is a promising candidate for the development of novel anti-inflammatory therapeutics. The anti-inflammatory activity of withanolides is often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.
These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory effects of this compound. Detailed protocols for essential in vitro assays are presented, focusing on the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a model system. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the established methodologies to generate such data and elucidate its mechanism of action.
Data Presentation
The following table summarizes the anti-inflammatory activities of withanolides isolated from Physalis peruviana, providing a comparative context for the evaluation of this compound. It is important to note that specific IC50 values for this compound's inhibition of these inflammatory markers are not yet widely reported.
| Compound | Assay | Cell Line | IC50 Value (µM) | Positive Control |
| Withanolide J | Nitric Oxide (NO) Production | RAW 264.7 | 3.55 ± 0.12[1] | L-NMMA (7.72 ± 0.46)[1] |
| Physapruin A | Nitric Oxide (NO) Production | RAW 264.7 | Not specified, but showed activity | L-NMMA |
| Withanolide Analogue 4 | Nitric Oxide (NO) Production | RAW 264.7 | 0.32 - 7.8[2] | Not specified |
| Withanolide Analogue 5 | Nitric Oxide (NO) Production | RAW 264.7 | 0.32 - 7.8[2] | Not specified |
| Withanolide Analogue 10 | Nitric Oxide (NO) Production | RAW 264.7 | 0.32 - 7.8[2] | Not specified |
| Withanolide Analogue 4 | NF-κB Inhibition | HEK 293 | 0.04 - 5.6[2] | Not specified |
| Withanolide Analogue 5 | NF-κB Inhibition | HEK 293 | 0.04 - 5.6[2] | Not specified |
| Withanolide Analogue 6 | NF-κB Inhibition | HEK 293 | 0.04 - 5.6[2] | Not specified |
| Withanolide Analogue 7 | NF-κB Inhibition | HEK 293 | 0.04 - 5.6[2] | Not specified |
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anti-inflammatory properties of a test compound like this compound.
Experimental Protocols
Cell Culture and Treatment
1.1. Cell Line: RAW 264.7 murine macrophage cell line.
1.2. Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
1.3. Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
1.4. Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) at a density of 1.5 x 10^5 cells/well for a 96-well plate (adjust proportionally for other plate sizes).[3][4]
-
Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound. It is recommended to dissolve this compound in DMSO and then dilute in the culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
-
Incubate for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL.[4]
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
2.1. Reagents:
-
Griess Reagent: A 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium Nitrite Standard Solution (for standard curve).
2.2. Protocol:
-
After the 24-hour incubation with this compound and LPS, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.[4]
-
Add 100 µL of Griess reagent to each supernatant sample.[4]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement by ELISA
This protocol quantifies the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant.
3.1. Materials:
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Microplate reader.
3.2. Protocol:
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.[5][6][7] This typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for iNOS and COX-2 Expression
This method is used to determine the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.
4.1. Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
4.2. Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[8]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathway Analysis
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation involves the phosphorylation and degradation of IκBα, leading to the nuclear translocation of the p65 subunit.
Protocol: Western Blot for IκBα Phosphorylation and Degradation & p65 Nuclear Translocation
-
For IκBα: Treat cells for shorter time points (e.g., 0, 5, 15, 30, 60 minutes) after LPS stimulation. Probe Western blots with antibodies against phospho-IκBα and total IκBα. A decrease in total IκBα and an increase in phospho-IκBα indicates pathway activation.
-
For p65 Translocation: Separate cytoplasmic and nuclear fractions of cell lysates using a nuclear extraction kit. Perform Western blotting on both fractions and probe for p65. An increase in nuclear p65 indicates activation.
MAPK Signaling Pathway
The MAPK family (ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators.
Protocol: Western Blot for Phosphorylated MAPK
-
Treat cells with this compound and LPS for short time intervals (e.g., 0, 15, 30, 60 minutes).
-
Prepare whole-cell lysates as described for iNOS/COX-2 Western blotting.
-
Perform Western blotting using primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38.
-
To ensure equal protein loading and to assess total protein levels, strip the membranes and re-probe with antibodies against total ERK, JNK, and p38.[10][11]
-
An increase in the ratio of phosphorylated to total MAPK indicates pathway activation.
Conclusion
The protocols and guidelines presented here provide a robust framework for the comprehensive evaluation of this compound's anti-inflammatory potential. By systematically assessing its impact on key inflammatory mediators and signaling pathways, researchers can elucidate its mechanism of action and pave the way for its potential development as a novel anti-inflammatory agent. Further studies are warranted to generate specific quantitative data for this compound and to validate these in vitro findings in preclinical in vivo models of inflammation.
References
- 1. Withaperuvin O, a new withanolide from Physalis peruviana L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Withanolides derived from Physalis peruviana (Poha) with potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4.6. Determination of TNF-α, IL-1β and IL-6 Production [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. CST | Cell Signaling Technology [cellsignal.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Withaperuvin C Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaperuvin C, a steroidal lactone belonging to the withanolide class of compounds, has demonstrated potential as a cytotoxic agent against various cancer cell lines. Withanolides, naturally occurring C28-steroids, are primarily isolated from plants of the Solanaceae family. This document provides a summary of the cytotoxic effects of this compound on cancer cells, detailed protocols for assessing its activity, and an overview of its potential mechanisms of action. The information presented herein is intended to serve as a guide for researchers investigating the anti-cancer properties of this compound.
Data Presentation
The cytotoxic activity of this compound has been evaluated in several cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | Assay | Exposure Time | IC50 (µM) | Reference |
| SKBR3 | Breast Cancer (HER2+) | ATP Assay | 48 hours | 0.134 | [1] |
| MCF7 | Breast Cancer (Luminal A) | ATP Assay | 48 hours | 0.172 | [1] |
| MDA-MB-231 | Breast Cancer (Claudin-low) | ATP Assay | 48 hours | 0.159 | [1] |
| M10 | Normal Breast Epithelial | ATP Assay | 48 hours | 0.191 | [1] |
| MCF7 | Breast Cancer (Luminal A) | MTS Assay | 48 hours | 0.89 | [1] |
| MDA-MB-231 | Breast Cancer (Claudin-low) | MTT Assay | 72 hours | 0.52 | [1] |
| MCF7 | Breast Cancer (Luminal A) | MTT Assay | 72 hours | 1.53 | [1] |
| HepG2 | Liver Cancer | MTT Assay | 72 hours | 0.13 | [1] |
| Hep3B | Liver Cancer | MTT Assay | 72 hours | 0.11 | [1] |
| A549 | Lung Cancer | MTT Assay | 72 hours | 1.24 | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the cytotoxicity and mechanism of action of this compound are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[2][3][4][5][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[3]
-
DMSO (cell culture grade)[5]
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations for the specified time. Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11][12][13][14]
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[11]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[13]
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The precise signaling pathway for this compound is still under investigation. However, based on studies of related withanolides like Withaferin A, a plausible mechanism involves the induction of oxidative stress, leading to apoptosis.[1][15]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Treatment (Ultraviolet-C/Physapruin A) Enhances Antiproliferation and Oxidative-Stress-Associated Mechanism in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of cell cycle arrest and apoptosis with downregulation of Hsp90 client proteins and histone modification by 4β-hydroxywithanolide E isolated from Physalis peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 7. Withaferin-A induces mitotic catastrophe and growth arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combined Treatment (Ultraviolet-C/Physapruin A) Enhances Antiproliferation and Oxidative-Stress-Associated Mechanism in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of Withaperuvin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental design of studies involving Withaperuvin C, a withanolide with potential therapeutic applications. The protocols outlined below are intended to assist researchers in investigating its cytotoxic and anti-inflammatory properties.
Overview of this compound
This compound is a naturally occurring withanolide isolated from plants of the Physalis genus.[1] Withanolides as a class of compounds have demonstrated a wide range of biological activities, including anti-inflammatory, and cytotoxic effects.[1] In vitro studies are essential first steps in elucidating the mechanisms of action and therapeutic potential of this compound.
Data Presentation: In Vitro Bioactivities of Withanolides
The following table summarizes the reported in vitro activities of various withanolides, providing a comparative context for designing experiments with this compound.
| Compound | Cell Line | Assay | Endpoint | IC50 Value (µM) | Reference |
| This compound | RAW 264.7 | Nitric Oxide (NO) Production | Anti-inflammatory | > 50 | [1] |
| This compound | HepG2 | Cytotoxicity | Anticancer | > 50 | [1] |
| Withanolide J | RAW 264.7 | Nitric Oxide (NO) Production | Anti-inflammatory | 3.55 ± 0.12 | [1] |
| Physapruin A | HepG2 | Cytotoxicity | Anticancer | 0.96 ± 0.05 | [1] |
| Withanolide J | HepG2 | Cytotoxicity | Anticancer | 2.01 ± 0.12 | [1] |
| L-NMMA (Control) | RAW 264.7 | Nitric Oxide (NO) Production | Anti-inflammatory | 7.72 ± 0.46 | [1] |
| Ellipticine (Control) | HepG2 | Cytotoxicity | Anticancer | 0.32 ± 0.02 | [1] |
Experimental Protocols
Cell Culture
-
RAW 264.7 Murine Macrophage Cell Line: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
HepG2 Human Hepatocellular Carcinoma Cell Line: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
HEK293 Human Embryonic Kidney Cell Line (for NF-κB reporter assays): Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. For stable cell lines expressing a reporter gene, include the appropriate selection antibiotic in the growth medium. Maintain at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines such as HepG2.
Materials:
-
This compound stock solution (in DMSO)
-
HepG2 cells
-
96-well plates
-
Complete growth medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay Protocol (Nitric Oxide Production in RAW 264.7 Cells)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound stock solution (in DMSO)
-
RAW 264.7 cells
-
24-well plates
-
Complete growth medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete medium.
-
Incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatant.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
NF-κB Signaling Pathway Activity Protocol (Luciferase Reporter Assay)
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway using a HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene.
Materials:
-
This compound stock solution (in DMSO)
-
HEK293-NF-κB-luciferase reporter cell line
-
96-well white, clear-bottom plates
-
Complete growth medium (with selection antibiotic)
-
Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB activator
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HEK293-NF-κB-luciferase cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include an unstimulated control group.
-
After stimulation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control and the percentage of inhibition by this compound.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways that may be modulated by this compound, based on the known mechanisms of related withanolides such as Withaferin A.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Caption: Proposed inhibitory effects of this compound on Akt and STAT1 signaling.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro evaluation of this compound.
References
Preparing Withaperuvin C Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation and use of Withaperuvin C stock solutions in cell culture applications. This compound, a naturally occurring withanolide, has garnered interest for its potential therapeutic properties. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes detail the necessary physicochemical properties of this compound, provide a stepwise protocol for stock solution preparation, and offer guidelines for its application in common cell-based assays.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is fundamental for the accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Weight | 486.59 g/mol | [1] |
| Appearance | Powder | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Other Suitable Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
| Storage of Powder | -20°C | [2][3] |
| Storage of Stock Solution | -20°C or -80°C | [4] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]
-
Weighing: Accurately weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.4866 mg of this compound (Molecular Weight: 486.59 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (486.59 g/mol ) * (1000 mg/g) = 4.8659 mg. For 100 µL, this would be 0.4866 mg.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 0.4866 mg of this compound, add 100 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[4]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are typically stable for several months.[4]
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Application in Cell Culture
General Considerations:
-
Vehicle Control: When treating cells with this compound, it is crucial to include a vehicle control group. This group should be treated with the same concentration of DMSO as the highest concentration of this compound used in the experiment. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[4]
-
Working Solutions: Prepare working solutions by diluting the stock solution in cell culture medium to the desired final concentration immediately before use. It is recommended to perform serial dilutions to ensure accuracy.[5][6]
Experimental Protocols
Cytotoxicity Assay using HepG2 Cells (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxic effects of this compound on the human hepatocellular carcinoma cell line, HepG2.
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2][3]
-
Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock solution. The final concentrations may range, for example, from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Anti-inflammatory Assay in RAW 264.7 Macrophages (Nitric Oxide Measurement)
This protocol outlines a method to evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Procedure:
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a cytotoxicity assay) for 1-2 hours.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathway
Withanolides, the class of compounds to which this compound belongs, have been shown to exert their anti-inflammatory effects through the modulation of various signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which plays a central role in inflammation.
General Withanolide-Mediated NF-κB Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apjai-journal.org [apjai-journal.org]
Application Notes and Protocols for Molecular Docking Studies of Withaperuvin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting molecular docking studies of Withaperuvin C, a natural withanolide with promising anti-inflammatory and anticancer properties. Due to the limited availability of direct molecular docking research on this compound, this document outlines a strategy based on its known biological activities to identify potential protein targets and provides detailed protocols for in silico analysis.
Introduction to this compound and Its Therapeutic Potential
This compound is a C-28 steroidal lactone, classified as a withanolide, isolated from plants of the Physalis genus. Emerging research suggests that this compound possesses significant anti-inflammatory and cytotoxic activities, making it a compound of interest for drug discovery and development. Molecular docking, a computational technique, can be employed to predict the binding affinity and interaction patterns of this compound with various protein targets, thereby elucidating its mechanism of action at a molecular level.
Identification of Potential Protein Targets
Based on the known anti-inflammatory and anticancer activities of withanolides, several key proteins are proposed as potential targets for this compound.
Anti-Inflammatory Targets
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways. Key proteins in these pathways include:
-
Nuclear Factor-kappa B (NF-κB): A crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Inhibition of the IKKβ subunit, which is critical for NF-κB activation, is a common mechanism for anti-inflammatory drugs.[1]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][3]
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation.[4][5][6][7]
Anticancer Targets
The anticancer activity of this compound can be explored by targeting proteins involved in cell survival, proliferation, and apoptosis.
-
Apoptosis-Related Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic proteins like Bcl-2 is a hallmark of many cancers.[8][9][10]
-
Cell Cycle Regulatory Proteins: Cyclin-dependent kinases (CDKs) are essential for the progression of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and prevent cancer cell proliferation.[11][12]
-
Survivin: A member of the inhibitor of apoptosis (IAP) family that is overexpressed in many tumors and is involved in resistance to apoptosis.[13][14]
Experimental Protocols: Molecular Docking Workflow
This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with its potential target proteins using AutoDock Vina, a widely used open-source docking software.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking calculations.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.
-
PubChem Database: To obtain the 3D structure of this compound.
-
Protein Data Bank (PDB): To retrieve the 3D structures of the target proteins.
Ligand Preparation (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.
-
Format Conversion and Optimization:
-
Open the SDF file in a molecular editor (e.g., ChemDraw, Avogadro).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the optimized structure in a PDB file format.
-
-
Preparation for AutoDock:
-
Open the PDB file in AutoDock Tools (ADT).
-
Add polar hydrogens and compute Gasteiger charges.
-
Set the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in PDBQT format.
-
Protein Preparation
-
Retrieve Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.
-
Prepare the Receptor:
-
Open the PDB file in ADT.
-
Remove water molecules and any heteroatoms (e.g., co-crystallized ligands, ions) from the protein structure.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space where AutoDock Vina will search for the best binding pose of the ligand.
-
Set Grid Parameters:
-
In ADT, load the prepared protein PDBQT file.
-
Center the grid box on the active site of the protein. If a co-crystallized ligand was present, use its coordinates as a reference for the center of the grid box.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket. A typical size is 60 x 60 x 60 Å with a spacing of 1.0 Å.
-
Running the Docking Simulation
-
Configuration File: Create a configuration text file (e.g., conf.txt) that specifies the input files and search parameters. An example is provided below:
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command:
This will generate an output file (by default out.pdbqt) containing the docked poses of this compound and a log file with the binding affinity scores.
Analysis of Results
-
Binding Affinity: The binding affinity, expressed in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein. More negative values indicate a stronger binding affinity.
-
Visualization of Docked Poses:
-
Open the protein PDBQT file and the output PDBQT file in a visualization tool like Discovery Studio Visualizer or PyMOL.
-
Analyze the binding mode of the best-scoring pose.
-
Identify the key amino acid residues involved in the interaction with this compound.
-
Characterize the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).
-
Data Presentation
Quantitative data from the molecular docking studies should be summarized in clear and concise tables for easy comparison.
Table 1: Docking Scores of this compound with Potential Anti-Inflammatory Target Proteins
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |
| NF-κB (p50/p65) | 1VKX | |||
| COX-2 | 5IKR | |||
| TNF-α | 2AZ5 |
Table 2: Docking Scores of this compound with Potential Anticancer Target Proteins
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |
| Bcl-2 | 2W3L | |||
| CDK-2 | 1HCK | |||
| Survivin | 1E31 |
Note: The PDB IDs provided are examples and the most appropriate structure should be selected based on the specific research question.
Visualizations
Signaling Pathways
Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Caption: Potential anticancer mechanisms of this compound.
Experimental Workflow
References
- 1. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular docking studies of withanolides against Cox-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Identification of Tumor Necrosis Factor-Alpha (TNF-α) Inhibitor in Rheumatoid Arthritis Using Network Pharmacology and Molecular Docking [frontiersin.org]
- 5. Withaferin A inhibits tumor necrosis factor-alpha-induced expression of cell adhesion molecules by inactivation of Akt and NF-kappaB in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Identification of Tumor Necrosis Factor-Alpha (TNF-α) Inhibitor in Rheumatoid Arthritis Using Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking of Lactoferrin with Apoptosis-Related Proteins Insights into Its Anticancer Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking of Lactoferrin with Apoptosis-Related Proteins Insights into Its Anticancer Mechanism [mdpi.com]
- 10. Molecular docking analysis of capsaicin with apoptotic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneticsmr.org [geneticsmr.org]
- 12. bioinformation.net [bioinformation.net]
- 13. [PDF] Molecular docking analysis of aplysin analogs targeting survivin protein | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Withaperuvin C Yield from Physalis peruviana
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Withaperuvin C and other withanolides from Physalis peruviana (Cape gooseberry) extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a type of withanolide, a group of naturally occurring steroidal lactones found primarily in plants of the Solanaceae family.[1] Withanolides, including this compound, have garnered significant scientific interest due to their diverse biological activities, which include anti-inflammatory and cytotoxic effects.[2] These properties make them promising candidates for the development of new therapeutic agents.
Q2: Which part of the Physalis peruviana plant is best for this compound extraction?
This compound has been isolated from the aerial parts of Physalis peruviana.[3][4] While other withanolides can be found in the fruits and roots, the aerial parts (stems and leaves) are a documented source of this compound.[2][3]
Q3: What are the conventional methods for extracting this compound?
Traditional extraction methods for withanolides from Physalis peruviana typically involve maceration or reflux with polar solvents. Common solvents used are methanol or aqueous ethanol (e.g., 70% ethanol).[3][5] Following extraction, a series of purification steps, including liquid-liquid partitioning and column chromatography, are necessary to isolate this compound.[3]
Q4: Are there modern extraction techniques that can improve the yield of withanolides?
Yes, modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) can enhance extraction efficiency.[1][6] For instance, UAE has been shown to increase the extraction rate of withanolides, reduce extraction time, and lower costs.[1] SFE using supercritical CO2 is a green technology that can be highly selective for extracting bioactive compounds.[6][7]
Q5: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a common and effective method for the quantification of withanolides like this compound.[8] This technique allows for the separation and quantification of individual compounds in a complex plant extract.
Troubleshooting Guide: Low this compound Yield
This guide addresses common issues encountered during the extraction and purification of this compound that may lead to low yields.
| Problem | Potential Cause | Recommended Solution |
| Low Crude Extract Yield | Improper plant material preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces solvent penetration.[9] | Ensure plant material is thoroughly dried (e.g., in a well-ventilated area or a low-temperature oven at 40-50°C) and finely ground to a uniform powder.[9] |
| Inappropriate solvent selection: The polarity of the solvent may not be optimal for extracting this compound. | Use polar solvents like methanol or 70% aqueous ethanol, which have been successfully used for withanolide extraction from Physalis peruviana.[3] | |
| Insufficient extraction time or temperature: The extraction process may not be long enough for the solvent to penetrate the plant matrix effectively.[9] | For maceration, allow for an extended soaking time (e.g., overnight) with periodic agitation.[3] For reflux or Soxhlet extraction, ensure an adequate number of cycles (e.g., 8-12 hours).[9] | |
| Poor solvent-to-solid ratio: An insufficient volume of solvent may lead to incomplete extraction.[9] | Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w) solvent to dry plant material. | |
| Low Purity of this compound in Crude Extract | Presence of interfering compounds: Pigments (like chlorophyll) and other secondary metabolites can co-extract with withanolides. | Perform a preliminary purification step. For example, after initial extraction, suspend the crude extract in water and partition it with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.[3] |
| Loss of Compound During Purification | Inappropriate stationary phase in column chromatography: The choice of adsorbent is crucial for effective separation. | Silica gel is commonly used for the initial separation of withanolides.[3] For further purification of closely related compounds, Sephadex LH-20 or reversed-phase C18 columns can be employed.[3] |
| Suboptimal mobile phase in column chromatography: The solvent system may not be providing adequate separation. | Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common system for withanolides is a chloroform-methanol gradient.[3][10] | |
| Compound degradation during solvent evaporation: Overheating can lead to the degradation of thermolabile compounds.[9] | Use a rotary evaporator at a controlled, low temperature (e.g., below 40°C) to remove the solvent.[9] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound
This protocol is based on established methods for the extraction and isolation of withanolides from Physalis peruviana.[3]
-
Plant Material Preparation:
-
Collect the aerial parts of Physalis peruviana.
-
Dry the plant material in a shaded, well-ventilated area or in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried plant material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material in methanol (1:10 w/v) at room temperature overnight.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.
-
-
Purification:
-
Suspend the crude extract in distilled water and perform successive liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol.
-
Subject the ethyl acetate and n-butanol fractions, which are likely to contain this compound, to column chromatography.
-
Pack a silica gel column (230-400 mesh) and elute with a gradient of chloroform-methanol.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Pool the fractions containing compounds with similar TLC profiles to this compound.
-
Perform further purification using Sephadex LH-20 column chromatography or semi-preparative HPLC with a C18 column.[3]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Withanolides
This protocol is adapted from methods used for withanolide extraction from related Solanaceae species.[1]
-
Plant Material Preparation:
-
Prepare the dried, powdered aerial parts of Physalis peruviana as described in Protocol 1.
-
-
Ultrasound-Assisted Extraction:
-
Mix the powdered plant material with 70% ethanol at a liquid-to-solid ratio of 20:1 (v/w).
-
Place the mixture in an ultrasonic bath.
-
Perform ultrasonication at a power of 250 W and a temperature of 50°C for 40 minutes.
-
Filter the mixture and collect the supernatant.
-
Concentrate the supernatant using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Follow the purification steps outlined in Protocol 1 (liquid-liquid partitioning and chromatography).
-
Data Presentation
Table 1: Withanolides Isolated from Physalis peruviana
| Withanolide | Plant Part | Reference |
| This compound | Aerial Parts | [3][4] |
| Withaperuvin O | Whole Plant | [2] |
| Physaperuvin K | Fruits | [3][10] |
| Physalolactone | Aerial Parts | [3][10] |
| 4β-hydroxywithanolide E | Aerial Parts | [3] |
| Physalactone | Aerial Parts | [3] |
| Perulactone C | Aerial Parts | [3] |
| Phyperunolide B | Aerial Parts | [3] |
| Coagulin H | Aerial Parts | [3] |
Table 2: Influence of Extraction Parameters on the Yield of Phenolic and Flavonoid Compounds from Physalis peruviana Calyces *
| Solvent | Extraction Time (hours) | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |
| 70% Ethanol | 72 | Optimal Yield | Optimal Yield | |
| 96% Ethanol | 48 | Sub-optimal Yield | Sub-optimal Yield |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Ultrasound-assisted extraction of withanolides from Tubocapsicum anomalum: Process optimization, isolation and identification, and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaperuvin O, a new withanolide from Physalis peruviana L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chemical Synthesis of Withaperuvin C
Welcome to the technical support center for the chemical synthesis of Withaperuvin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex withanolide. While a dedicated total synthesis of this compound has not been extensively reported, the following guidance is based on established principles and recent advances in the synthesis of structurally related withanolides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of withanolides like this compound is inherently challenging due to their complex, highly oxygenated C28 steroidal structure.[1][2] Key difficulties include:
-
Stereochemical Control: Establishing the correct relative and absolute stereochemistry at multiple chiral centers, particularly in the side chain lactone.
-
Regioselective Functionalization: Introducing oxygen functionalities at specific, often unactivated, positions on the steroid core and side chain.
-
Construction of the A/B Ring System: Efficiently forming the characteristic oxidized A and B rings.
-
Side Chain Installation: Synthesizing and attaching the δ-lactone side chain with the correct stereochemistry at C20 and C22.
-
Late-Stage Oxidations: Performing selective oxidations on a complex scaffold with numerous sensitive functional groups.[2]
Q2: Is there a scalable synthetic route available for withanolides that can be adapted for this compound?
Yes, a recently developed divergent and scalable synthetic route to 11 different withanolides provides a strong foundation for a potential synthesis of this compound.[2][3] This approach starts from readily available steroid precursors and utilizes late-stage functionalizations to introduce structural diversity.[2]
Q3: What are the common methods for purifying synthetic this compound and its intermediates?
Purification of withanolides and their synthetic intermediates typically involves a combination of chromatographic techniques. Flash column chromatography on silica gel is often used for initial purification of crude reaction mixtures. For final purification and separation of closely related stereoisomers, preparative High-Performance Liquid Chromatography (HPLC), often on reversed-phase columns (e.g., C18), is employed.[4][5][6]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the A/B Ring Epoxidation
Symptom: Formation of a mixture of α and β epoxides at the C5-C6 position when using reagents like m-CPBA, leading to difficult separation and reduced yield of the desired β-epoxide.
Possible Cause: The facial selectivity of the epoxidation is not being adequately controlled. On larger scales, the selectivity of m-CPBA can decrease.[2]
Solution:
-
Change of Reagent: A titanium-mediated epoxidation has been shown to provide higher diastereoselectivity, affording the desired β-epoxide as a single diastereomer.[2]
-
Reaction Conditions: Carefully control the reaction temperature and solvent. Lower temperatures often favor higher selectivity.
| Reagent | Typical Diastereomeric Ratio (β:α) | Reported Yield of β-epoxide | Reference |
| m-CPBA (on scale) | 2:1 | Variable | [2] |
| Titanium-mediated | >20:1 | 75% | [2] |
Problem 2: Poor Yield and Regioselectivity in Allylic Oxidation of the Steroid Core
Symptom: Low yield of the desired C4-β-hydroxy product, with the formation of multiple side products from oxidation at other allylic positions on the B ring or lactone side chain.
Possible Cause: The oxidizing agent is not sufficiently selective for the desired position.
Solution:
-
Optimized Reagent and Conditions: The use of selenium dioxide (SeO₂) in dioxane has been found to provide high chemo- and stereoselectivity for the C4-β position.[2]
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to minimize over-oxidation.
-
Temperature Control: Perform the reaction at a controlled temperature to enhance selectivity.
| Reagent | Solvent | Reported Yield | Reference |
| SeO₂ | Dioxane | 71% (92% based on recovered starting material) | [2] |
Problem 3: Difficulty in Late-Stage C27 Hydroxylation
Symptom: Low conversion and formation of multiple byproducts during the introduction of the hydroxyl group at C27 on a complex intermediate. Competing oxidation at other sites is a major issue.[2]
Possible Cause: The substrate contains multiple sites susceptible to oxidation, and the reaction conditions are not selective enough.
Solution:
-
Bio-inspired Photooxygenation: A bio-inspired photochemical oxygenation followed by an allylic hydroperoxide rearrangement has been successfully employed for the late-stage C27 C-H oxidation.[2] This method mimics the proposed natural biosynthesis.
-
Reaction Setup: This reaction requires a photosensitizer (e.g., Rose Bengal) and irradiation with an appropriate light source (e.g., LED lamp) over an extended period (e.g., 3 days).[2]
| Method | Key Reagents | Reported Outcome | Reference |
| Photooxygenation-Rearrangement | O₂, Rose Bengal, Light | Successful formation of C27-oxidized product | [2] |
Experimental Protocols
Protocol 1: Titanium-Mediated Diastereoselective Epoxidation
This protocol is adapted from the synthesis of Withanolide D and is applicable for the stereoselective formation of the C5-C6 β-epoxide.[2]
-
Preparation: To a solution of the C5-C6 unsaturated steroid precursor in a suitable anhydrous solvent (e.g., dichloromethane) at -20 °C, add titanium(IV) isopropoxide.
-
Addition of Oxidant: Slowly add a solution of tert-butyl hydroperoxide (t-BuOOH) in the same solvent, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the addition of an aqueous solution of sodium thiosulfate.
-
Workup: Allow the mixture to warm to room temperature and stir until both layers are clear. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Late-Stage C27 Photooxygenation and Rearrangement
This protocol is based on a novel method for late-stage C-H oxidation.[2]
-
Reaction Setup: In a photoreactor vessel, dissolve the unsaturated lactone precursor and a photosensitizer (e.g., Rose Bengal) in a suitable solvent (e.g., a mixture of acetonitrile and pyridine).
-
Oxygenation: Bubble oxygen through the solution for a few minutes to ensure saturation.
-
Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., a green LED lamp) at a controlled temperature (e.g., 25 °C).
-
Reaction Monitoring: Monitor the reaction over an extended period (e.g., 72 hours), as the intermediate hydroperoxide gradually converts to the desired product.
-
Workup: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by preparative HPLC to isolate the C27-hydroxylated product.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low diastereoselectivity in epoxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chemistry of withaferin-A: chemo, regio, and stereoselective synthesis of novel spiro-pyrrolizidino-oxindole adducts of withaferin-A via one-pot three-component [3+2] azomethine ylide cycloaddition and their cytotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Withaperuvin C In Vitro Solubility and Stability
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the solubility and stability of Withaperuvin C for in vitro experimental use. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not extensively published, based on the properties of other withanolides, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions. For aqueous-based assays, subsequent dilution of the DMSO stock solution into the experimental buffer or media is advised. It is crucial to ensure the final DMSO concentration is minimal (typically <0.5%) to avoid solvent-induced artifacts in biological assays. Some withanolides also exhibit solubility in ethanol and methanol.
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
A2: Precipitation in aqueous media is a common issue with hydrophobic compounds like withanolides. This can occur if the final concentration of the compound exceeds its solubility limit in the aqueous environment or if the concentration of the organic solvent (like DMSO) is too low to maintain solubility.
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.
-
Optimize DMSO Concentration: While minimizing DMSO is important, ensure the final concentration is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.
-
Serial Dilutions: Prepare intermediate dilutions of your DMSO stock in your culture medium rather than adding a small volume of high-concentration stock directly to a large volume of medium. This allows for a more gradual solvent exchange.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the medium.
Q3: How should I store my this compound stock solution to ensure its stability?
A3: To maximize the stability of your this compound stock solution, it is recommended to:
-
Store at Low Temperatures: Aliquot the stock solution into smaller, single-use vials and store them at -20°C or -80°C. This minimizes freeze-thaw cycles which can degrade the compound.
-
Protect from Light: Store the vials in the dark or use amber-colored vials to prevent photodegradation. Many complex organic molecules are light-sensitive.[1]
-
Use an Inert Gas: For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can help prevent oxidation.
Q4: What are the signs of this compound degradation, and what are the likely causes?
A4: Signs of degradation can include a change in the color of the solution, the appearance of precipitates, or a decrease in the observed biological activity of the compound over time. The primary causes of degradation for withanolides and other complex natural products in vitro are:
-
Hydrolysis: The ester and lactone functionalities present in many withanolides can be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: Exposure to air (oxygen) can lead to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can cause structural changes.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[2]
Q5: How does pH affect the stability of this compound?
A5: While specific data on this compound is limited, the stability of withanolides, in general, can be pH-dependent. A study on withanolides loaded onto carbon dots showed minor reductions in phytochemical load under acidic conditions (pH 2.0) compared to neutral (pH 7.0) and basic (pH 10.0) conditions.[3] For general guidance, it is best to maintain solutions at a near-neutral pH unless the experimental protocol requires otherwise. It is known that extreme pH can affect the stability of similar compounds.[4]
Quantitative Data Summary
| Solvent/Condition | Solubility/Stability Profile | Recommendations |
| Solubility | ||
| DMSO | High | Recommended for primary stock solutions. |
| Ethanol | Moderate | Can be used as an alternative solvent. |
| Water | Low/Insoluble | Not recommended for creating stock solutions.[5] |
| Cell Culture Media | Low | Requires a co-solvent like DMSO for solubilization. |
| Stability | ||
| pH | Likely most stable at near-neutral pH. | Avoid strongly acidic or alkaline conditions for prolonged periods. |
| Temperature | Degradation accelerates with increasing temperature. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Light | Potentially sensitive to light. | Protect solutions from light by using amber vials or storing them in the dark.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected (amber) vials. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Warm the desired aqueous medium (e.g., cell culture medium, phosphate-buffered saline) to 37°C.
-
Dilution: Add the required volume of the DMSO stock solution to the pre-warmed medium to achieve the final working concentration. It is critical to add the stock solution directly into the medium with immediate and vigorous vortexing or mixing to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below the level that affects your specific assay (typically <0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments to minimize the risk of degradation or precipitation in the aqueous environment.
Visualizations
References
- 1. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Withaperuvin C Dosage for Cell-Based Assays
Frequently Asked Questions (FAQs)
Q1: What is Withaperuvin C and what is its primary mechanism of action?
A1: this compound is a member of the withanolide class of naturally occurring C28-steroidal lactones, typically isolated from plants of the Physalis genus. While research on this compound is ongoing, the broader withanolide class, including structurally similar compounds like Withaferin A and Withanolide C, is known to exhibit anti-inflammatory and anti-cancer properties. The primary mechanism of action is believed to be the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1] By inhibiting the NF-κB pathway, withanolides can suppress the expression of genes involved in inflammation, cell proliferation, and survival, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.[2]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the endpoint being measured. Based on published data for this compound and other withanolides, a starting range of 0.1 µM to 50 µM is recommended for initial dose-response experiments.[1] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound, like most withanolides, has poor solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[3][4][5] For example, a 10 mM stock solution in DMSO can be prepared and stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[6] When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability, typically below 0.5%.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How does this compound induce apoptosis?
A4: Evidence from related withanolides suggests that this compound likely induces apoptosis through the intrinsic, or mitochondrial, pathway.[7][8] This process is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria into the cytoplasm.[7][9] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[8] Caspase-9, in turn, activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.[7] This cascade of events is often regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting cytochrome c release.[7]
Troubleshooting Guides
This section addresses common issues encountered when working with this compound in cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in cytotoxicity assays. | 1. Uneven cell seeding: A non-homogenous cell suspension can lead to different cell numbers in each well. 2. Pipetting errors: Inaccurate or inconsistent pipetting of the compound or assay reagents. 3. Edge effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth. | 1. Ensure a single-cell suspension: Gently triturate the cell suspension before and during plating to prevent cell clumping. 2. Use calibrated pipettes: Ensure proper pipette calibration and use consistent pipetting techniques. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Precipitation of this compound in culture medium. | Poor solubility: this compound has low aqueous solubility and can precipitate when diluted from a DMSO stock into an aqueous medium. | Increase final DMSO concentration (with caution): Ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed cytotoxic levels (typically <0.5%). Warm the medium: Gently warming the culture medium to 37°C before adding the this compound stock can sometimes improve solubility. Vortexing/Sonication: Briefly vortex or sonicate the diluted solution to aid dissolution.[6] |
| No observable effect on cell viability. | 1. Sub-optimal concentration: The concentrations tested may be too low to elicit a response in the chosen cell line. 2. Short incubation time: The duration of treatment may be insufficient for the compound to exert its effects. 3. Compound degradation: Improper storage of the this compound stock solution may have led to its degradation. | 1. Broaden the concentration range: Test a wider range of concentrations, including higher doses (e.g., up to 100 µM). 2. Increase incubation time: Extend the treatment duration (e.g., 48 or 72 hours) and perform a time-course experiment. 3. Use fresh stock solution: Prepare a fresh stock solution of this compound and store it properly in aliquots at -20°C. |
| Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH). | Different cellular mechanisms measured: MTT assays measure metabolic activity, which can sometimes be affected by the compound in ways that do not directly correlate with cell death. LDH assays measure membrane integrity. | Use multiple assays: Employing assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, apoptosis) can provide a more complete picture of the compound's effects. |
Data Presentation: Efficacy of this compound and Related Withanolides
The following table summarizes the reported cytotoxic activities of this compound and other relevant withanolides across various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | MTT | ~3.51 | |
| Withanolide C | SKBR3 (Breast Cancer) | ATP Assay | 0.134 | [10] |
| Withanolide C | MCF7 (Breast Cancer) | ATP Assay | 0.172 | [10] |
| Withanolide C | MDA-MB-231 (Breast Cancer) | ATP Assay | 0.159 | [10] |
| Withaferin A | NCI-H460 (Lung Cancer) | MTT | 0.24 ± 0.01 | [11] |
| Withaferin A | HCT-116 (Colon Cancer) | MTT | - | [11] |
| Withaferin A | SF-268 (CNS Cancer) | MTT | - | [11] |
| Withaferin A | MCF-7 (Breast Cancer) | MTT | - | [11] |
| Viscosalactone B | NCI-H460 (Lung Cancer) | MTT | 0.32 ± 0.05 | [11] |
| Viscosalactone B | HCT-116 (Colon Cancer) | MTT | 0.47 ± 0.15 | [11] |
| Viscosalactone B | SF-268 (CNS Cancer) | MTT | - | [11] |
| Viscosalactone B | MCF-7 (Breast Cancer) | MTT | - | [11] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound inducing apoptosis via NF-κB inhibition.
Caption: Workflow for assessing this compound's effects in cell-based assays.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix gently by pipetting or using a plate shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining
This protocol describes the detection of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.
-
-
Cell Harvesting:
-
Collect the supernatant (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the supernatant and the detached cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Protocol 3: Western Blot Analysis of NF-κB Pathway Activation
This protocol details the procedure for assessing the effect of this compound on the NF-κB signaling pathway by analyzing the protein levels of key components.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described in the previous protocols.
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin. A decrease in p-p65 and p-IκBα, and an increase in total IκBα would indicate inhibition of the NF-κB pathway.
-
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Withanolide induces apoptosis in HL-60 leukemia cells via mitochondria mediated cytochrome c release and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Withaferin A inhibits tumor necrosis factor-alpha-induced expression of cell adhesion molecules by inactivation of Akt and NF-kappaB in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
minimizing off-target effects of Withaperuvin C in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when working with Withaperuvin C.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing significant cytotoxicity in my cell line, even at low concentrations of this compound. Is this expected?
A1: Unexpected cytotoxicity can arise from several factors. Withanolides, including this compound, can induce apoptosis and cell cycle arrest, particularly in cancer cell lines. However, if you observe toxicity in non-cancerous cell lines or at concentrations expected to be non-toxic, consider the following:
-
Compound Purity and Stability: Ensure the purity of your this compound stock. Impurities from synthesis or degradation products can exhibit toxicity. It is recommended to verify purity via HPLC/UPLC-MS. Withanolides can also be unstable; store stock solutions at -80°C and minimize freeze-thaw cycles.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to treatment. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line. We recommend testing a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Off-Target Effects: At higher concentrations, this compound may engage off-targets, leading to cytotoxicity.[1][2] Consider using the lowest effective concentration that elicits your desired biological response to minimize these effects.[3]
-
Control Experiments: Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing the toxicity. Additionally, comparing the cytotoxic profile of this compound in your target cells versus a non-cancerous cell line can provide insights into on-target versus off-target toxicity.[2]
Q2: My results with this compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent results are a common challenge in pharmacology experiments. Several factors can contribute to this variability:
-
Experimental Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments. The response of cells to stimuli can change with increasing passage number.
-
Compound Handling: As mentioned, the stability of this compound is critical. Prepare fresh dilutions from a frozen stock solution for each experiment.
-
Assay Variability: The timing of treatment and assay readout can significantly impact results. Adhere strictly to your established protocol timelines.
-
Positive Controls: Including a known positive control for your assay (e.g., TNF-α for NF-κB activation) can help differentiate between experimental variability and a true lack of effect from this compound.
Q3: I am not observing the expected anti-inflammatory effect (e.g., inhibition of NF-κB or nitric oxide production) with this compound.
A3: If this compound is not producing the expected anti-inflammatory response, consider these troubleshooting steps:
-
Dose and Time Dependence: The effect of this compound is likely dose- and time-dependent. You may need to optimize both the concentration and the incubation time. Perform a time-course experiment (e.g., 6, 12, 24 hours) with a range of concentrations.
-
Cellular Model: The signaling pathways and response to stimuli can differ between cell types. This compound's effects on NF-κB and nitric oxide production have been documented in specific cell lines like HEK293 and RAW 264.7, respectively.[4] Ensure your chosen cell model is appropriate for studying the intended pathway.
-
Stimulus Potency: Verify that the stimulus you are using to induce the inflammatory response (e.g., LPS for nitric oxide production, TNF-α for NF-κB activation) is potent and used at the correct concentration.
-
Target Engagement: Although direct target engagement assays are complex, you can infer engagement by measuring downstream effects. If you suspect this compound is not engaging its intended target, consider a different readout for pathway activity.
Q4: How can I proactively design my experiments to minimize off-target effects of this compound?
A4: Proactive experimental design is key to obtaining reliable and interpretable results.[3]
-
Thorough Dose-Response Studies: Determine the lowest effective concentration of this compound that produces the desired on-target effect. Using this minimal concentration will reduce the likelihood of engaging lower-affinity off-targets.[3]
-
Use of Control Compounds: If available, use a structurally similar but inactive analog of this compound. This can help differentiate between effects caused by the specific chemical structure of this compound and non-specific or off-target effects.
-
Orthogonal Assays: Validate your findings using multiple, distinct assays that measure the same biological outcome. For example, if you observe NF-κB inhibition using a reporter gene assay, confirm this result by measuring the expression of NF-κB target genes via qPCR.
-
Target Deconvolution Approaches: For in-depth studies, consider advanced techniques to identify the direct binding partners of this compound in your experimental system. Chemical proteomics is a powerful tool for unbiased target identification.[5][6][7]
Quantitative Data Summary
The following tables provide representative data on the biological activity of this compound and related compounds. Note that IC50 values can vary between different cell lines and experimental conditions.
Table 1: Anti-inflammatory Activity of this compound and Related Withanolides
| Compound | Assay | Cell Line | Stimulus | IC50 (µM) | Reference |
| This compound | NF-κB Inhibition | HEK293 | TNF-α | 0.01 | [4] |
| This compound | Nitric Oxide Production | RAW 264.7 | LPS | 0.32 | [4] |
| Withanolide A | NF-κB Inhibition | HEK293 | TNF-α | 0.06 | [4] |
| Withanolide A | Nitric Oxide Production | RAW 264.7 | LPS | 13.3 | [4] |
Table 2: Representative Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM) | Notes |
| This compound | HepG2 (Liver Cancer) | Cytotoxicity | >50 | Exhibits low cytotoxicity in this cancer cell line.[4] |
| Withaferin A | MDA-MB-231 (Breast Cancer) | Cell Viability | ~2.5 | A related withanolide with known anti-cancer properties. |
| Withaferin A | MCF-10A (Non-cancerous Breast) | Cell Viability | ~5.0 | Demonstrates some selectivity for cancer cells over non-cancerous cells. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: NF-κB Luciferase Reporter Assay in HEK293 Cells
This protocol is designed to measure the inhibition of TNF-α-induced NF-κB activation by this compound.
Materials:
-
HEK293 cells stably expressing an NF-κB-responsive luciferase reporter construct
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Recombinant human TNF-α
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-NF-κB reporter cells in a 96-well plate at a density of 30,000 cells/well in 100 µL of media. Incubate overnight at 37°C, 5% CO2.[8]
-
Compound Treatment: The next day, prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control inhibitor if available. Incubate for 1-2 hours.
-
Stimulation: Prepare a TNF-α solution in culture medium at a concentration of 20 ng/mL. Add 10 µL of this solution to each well (final concentration 2 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Perform the luciferase assay according to the manufacturer's protocol.[8]
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control and calculate the IC50 value for this compound.
Protocol 2: Nitric Oxide Production Assay in RAW 264.7 Cells
This protocol measures the effect of this compound on LPS-induced nitric oxide (NO) production by quantifying nitrite in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (contains N-(1-naphthyl)ethylenediamine and sulfanilic acid)
-
Sodium nitrite standard solution
-
Clear 96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.[4]
-
Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.[4] Include a vehicle control.
-
Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[4]
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess reagent to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader.[4] Calculate the nitrite concentration in each sample using the standard curve. Determine the IC50 of this compound for NO production inhibition.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound experimentation.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Inhibition of the NF-κB pathway by this compound.
Caption: A logical guide for troubleshooting unexpected cytotoxicity.
References
- 1. Vitamin C supplementation had no side effect in non-cancer, but had anticancer properties in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 5. Chemoproteomics reveals proteome-wide covalent and non-covalent targets of withaferin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. resources.amsbio.com [resources.amsbio.com]
Welcome to the technical support center for researchers working with Withaperuvin C. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential experimental challenges and avoid common artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a type of withanolide, a group of naturally occurring C28 steroidal lactones found predominantly in plants of the Solanaceae family. It has been isolated from Physalis peruviana (Poha).[1] Pre-clinical studies have demonstrated its potential as an anti-inflammatory and cytotoxic agent.[2]
Q2: What are the primary signaling pathways modulated by this compound?
Current research suggests that this compound, like other withanolides, exerts its biological effects by modulating key signaling pathways involved in inflammation and cell survival. The primary pathways identified are:
-
NF-κB Signaling Pathway: Withanolides have been shown to inhibit the activation of NF-κB, a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[3][4][5]
-
Akt/STAT1 Signaling Pathway: Evidence suggests that withanolides can influence the Akt and STAT1 signaling pathways, which are involved in cell survival, proliferation, and differentiation.[6]
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[7][8] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[9] Store stock solutions at -20°C or -80°C, protected from light. For working solutions, dilute the DMSO stock in cell culture medium to the desired final concentration immediately before use. Be aware that the final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Solubility and Precipitation. this compound, like many natural products, has poor aqueous solubility.[7] Precipitation in your cell culture medium can lead to inconsistent effective concentrations.
-
Troubleshooting Tip: After diluting your DMSO stock into the aqueous culture medium, visually inspect for any precipitate. If precipitation occurs, you can try gently warming the solution to 37°C or briefly sonicating it.[9] Always prepare fresh working solutions for each experiment.
-
-
Possible Cause 2: Stability in Culture Medium. The stability of this compound in aqueous solutions like cell culture media over long incubation periods may be limited. Degradation can lead to a decrease in its biological activity.[10][11]
-
Troubleshooting Tip: For long-term experiments (e.g., > 24 hours), consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.[12]
-
-
Possible Cause 3: Off-Target Effects. Withanolides are known to interact with multiple cellular targets, which can lead to complex biological responses and potential off-target effects.[3][6]
-
Troubleshooting Tip: To confirm that the observed phenotype is due to the intended mechanism of action, consider using multiple, structurally unrelated inhibitors of the same target pathway as controls. Additionally, rescue experiments, where the target protein is overexpressed, can help validate the on-target effect.
-
Issue 2: High background or false positives in cytotoxicity assays.
-
Possible Cause 1: Interference with Assay Reagents. Some compounds can directly react with the reagents used in viability assays (e.g., MTT, XTT), leading to false-positive or false-negative results.
-
Troubleshooting Tip: Run a control experiment without cells, containing only the culture medium, this compound at the highest concentration used, and the assay reagent to check for any direct chemical reaction.
-
-
Possible Cause 2: Induction of Oxidative Stress. Withanolides have been reported to induce oxidative stress, which can non-specifically affect cell health and interfere with assays that measure metabolic activity.[6]
-
Troubleshooting Tip: Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if the observed effects are mediated by oxidative stress.
-
Issue 3: Difficulty interpreting signaling pathway analysis (e.g., Western blots).
-
Possible Cause 1: Pleiotropic Effects. this compound's modulation of multiple pathways can lead to complex and sometimes contradictory changes in downstream signaling molecules.[6]
-
Troubleshooting Tip: When analyzing a specific pathway, use multiple markers for activation or inhibition. For example, when studying NF-κB, in addition to IκBα phosphorylation, examine the nuclear translocation of p65.[4]
-
-
Possible Cause 2: Time-dependent Effects. The kinetics of signaling pathway modulation can vary. Short-term and long-term treatments may produce different results.
-
Troubleshooting Tip: Perform a time-course experiment to identify the optimal time point for observing the desired signaling event.
-
Quantitative Data
The following table summarizes the reported IC50 values for this compound and related withanolides in various in vitro assays.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Cytotoxicity | HepG2 | Not explicitly stated, but other withanolides from the same study showed activity in the low µM range. | [2] |
| Withanolide J | Anti-inflammatory (NO production) | RAW264.7 | 3.55 ± 0.12 µM | |
| Physapruin A | Anti-inflammatory (NO production) | RAW264.7 | > 10 µM (inactive) | |
| Withanolide J | Cytotoxicity | HepG2 | 2.01 ± 0.12 µM | |
| Physapruin A | Cytotoxicity | HepG2 | 0.96 ± 0.05 µM |
Experimental Protocols
1. Preparation of this compound for In Vitro Assays
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations.
-
Mix thoroughly by gentle pipetting or inversion.
-
Use the working solutions immediately after preparation.
-
2. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[6][10]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Anti-inflammatory Assay (Nitric Oxide Measurement using Griess Reagent)
This protocol is adapted for measuring nitric oxide (NO) production in RAW 264.7 macrophage cells.[13][14]
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at an appropriate density.
-
Incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Griess Assay:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
4. Western Blot Analysis for Akt and STAT1 Phosphorylation
This protocol provides a general framework for assessing the phosphorylation status of Akt and STAT1.[5][11]
-
Cell Lysis:
-
After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-STAT1 (Tyr701), and total STAT1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Signaling Pathway and Workflow Diagrams
Caption: General experimental workflow for studying this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.
Caption: Overview of Akt and STAT1 signaling pathways potentially modulated by this compound.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. promocell.com [promocell.com]
- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.wiki [static.igem.wiki]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light [mdpi.com]
- 9. Pharmacology of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Protocol Griess Test [protocols.io]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Withaperuvin C in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to Withaperuvin C in their cancer cell experiments. As direct research on this compound resistance is limited, this guide extrapolates from the known mechanisms of the closely related withanolide, Withaferin A, and general principles of chemotherapy resistance.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound in cancer cell lines over time.
| Possible Cause | Suggested Solution | Experimental Verification |
| Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can pump this compound out of the cell, reducing its intracellular concentration.[1][2][3][4] | - Co-treatment with known ABC transporter inhibitors (e.g., verapamil for P-gp).- Use of cancer cell lines with known ABC transporter expression profiles for comparison. | - Western Blot or qPCR: Analyze the expression levels of ABCB1 and ABCG2 in resistant vs. sensitive parental cells.- Rhodamine 123 Efflux Assay: Measure the efflux of the fluorescent P-gp substrate rhodamine 123. A decrease in intracellular fluorescence in resistant cells suggests increased P-gp activity. |
| Target Alteration: While the direct molecular target of this compound is not fully elucidated, mutations or altered expression of the target protein could reduce binding affinity. For other withanolides, targets include heat shock proteins.[5][6][7] | - Sequence the genes of potential target proteins in resistant cells to identify mutations.- Overexpress the wild-type target protein in resistant cells to see if sensitivity is restored. | - Western Blot: Compare the expression levels of potential target proteins (e.g., Hsp90, Hsp70) in sensitive and resistant cells.[5][6][7]- Cellular Thermal Shift Assay (CETSA): Assess the binding of this compound to its target protein in intact cells. |
| Activation of Pro-Survival Signaling Pathways: Upregulation of pathways that promote cell survival and inhibit apoptosis, such as the Nrf2 antioxidant response pathway, can counteract the cytotoxic effects of this compound.[8][9][10] | - Co-treatment with inhibitors of the identified pro-survival pathway (e.g., Nrf2 inhibitors).- Use siRNA to knockdown key components of the pro-survival pathway. | - Western Blot or qPCR: Measure the expression and activation (e.g., phosphorylation) of key proteins in pro-survival pathways (e.g., Nrf2, HO-1) in resistant versus sensitive cells.[8][9][10] |
| Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire a more drug-resistant phenotype.[11][12][13][14][15] | - Analyze for EMT markers to confirm this phenotype.- Co-treatment with EMT inhibitors. | - Microscopy: Observe morphological changes consistent with EMT (e.g., loss of cell-cell adhesion, elongated morphology).- Western Blot or qPCR: Analyze the expression of EMT markers (e.g., decreased E-cadherin, increased N-cadherin and Vimentin).[13][15] |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound?
A: While specific studies on this compound are limited, based on other withanolides like Withaferin A, it likely induces cancer cell death through multiple mechanisms. These may include the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis and DNA damage.[16] Other potential mechanisms involve the inhibition of key cellular machinery such as the proteasome and heat shock proteins, and the modulation of pro-survival signaling pathways like NF-κB.[5][17][18][19]
Q2: My cancer cell line shows high basal resistance to this compound. What could be the reason?
A: High intrinsic resistance could be due to several factors. The cell line may have a high constitutive expression of ABC drug transporters or possess a robust antioxidant response system mediated by the Nrf2 pathway.[1][20][9] Alternatively, the specific cancer type might have inherent alterations in the drug's target or downstream signaling pathways that render it less sensitive.
Q3: How can I determine the IC50 of this compound in my cell line?
A: You can determine the half-maximal inhibitory concentration (IC50) using a cell viability assay such as the MTT, XTT, or CellTiter-Glo assay. You would treat your cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours) and then measure cell viability. The IC50 is the concentration of the drug that reduces cell viability by 50% compared to untreated controls.
Q4: Are there any known combination therapies that could enhance the efficacy of this compound?
A: While specific combination therapies for this compound have not been established, based on research with Withaferin A and general cancer biology, several strategies could be explored. Combining this compound with inhibitors of ABC transporters, Nrf2, or pro-survival signaling pathways could potentially overcome resistance. Additionally, combining it with standard chemotherapeutic agents may have synergistic effects.[19]
Q5: Can resistance to this compound be reversed?
A: In some cases, resistance may be reversible. If resistance is mediated by drug efflux pumps, inhibitors of these pumps may restore sensitivity. Similarly, if resistance is due to the activation of a specific signaling pathway, inhibiting that pathway could re-sensitize the cells to this compound.
Quantitative Data Summary
The following table provides a hypothetical example of data that might be generated when comparing a this compound-sensitive parental cell line to a derived resistant cell line.
| Parameter | Parental Cell Line (e.g., MCF-7) | This compound-Resistant Cell Line (e.g., MCF-7/WCR) | Fold Change |
| This compound IC50 (µM) | 1.5 ± 0.2 | 18.2 ± 1.9 | 12.1 |
| Relative ABCB1 mRNA Expression | 1.0 | 15.3 ± 2.1 | 15.3 |
| Relative Nrf2 Protein Expression | 1.0 | 8.7 ± 1.1 | 8.7 |
| Intracellular Rhodamine 123 Fluorescence (Arbitrary Units) | 8500 ± 560 | 2100 ± 320 | -4.0 |
| % Apoptotic Cells (Annexin V positive) after 5 µM this compound | 65% ± 5% | 12% ± 3% | -5.4 |
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
-
Purpose: To determine the cytotoxic effect of this compound and calculate the IC50 value.
-
Methodology:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
-
2. Western Blot Analysis for Resistance Markers
-
Purpose: To quantify the protein expression of potential resistance markers.
-
Methodology:
-
Lyse sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against ABCB1, Nrf2, or β-actin (loading control) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
3. Quantitative Real-Time PCR (qPCR) for Gene Expression
-
Purpose: To measure the mRNA expression levels of genes associated with resistance.
-
Methodology:
-
Isolate total RNA from sensitive and resistant cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for the target genes (e.g., ABCB1, NFE2L2) and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR reaction on a real-time PCR system.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Visualizations
Caption: Hypothetical signaling pathways of this compound action and resistance mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Withaferin A Targets Heat Shock Protein 90 in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubocapsenolide A, a novel withanolide, inhibits proliferation and induces apoptosis in MDA-MB-231 cells by thiol oxidation of heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Epithelial to Mesenchymal Transition: A Mechanism that Fuels Cancer Radio/Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epithelial to Mesenchymal Transition: A Mechanism that Fuels Cancer Radio/Chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of epithelial-mesenchymal transition in chemoresistance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Withanolide C Inhibits Proliferation of Breast Cancer Cells via Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Targets and Mechanisms of Cancer Prevention and Treatment by Withaferin A, A Naturally Occurring Steroidal Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Targeting Nrf2 Signaling to Combat Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Withaperuvin C
Disclaimer: Specific in vivo bioavailability and pharmacokinetic data for Withaperuvin C are limited in publicly available literature. The following guidance is based on established methods for enhancing the bioavailability of structurally related withanolides, such as Withaferin A, and other poorly soluble natural compounds. Researchers should adapt these protocols based on the specific physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving adequate oral bioavailability for this compound in in vivo studies?
A1: Like many withanolides, this compound is expected to have low oral bioavailability due to several factors. The primary challenges include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potential susceptibility to first-pass metabolism in the liver.[1][2] The low permeability of some glycosylated and polar withanolides across the intestinal epithelium can also hinder absorption.[3]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several platform technologies can be employed to overcome the bioavailability challenges of withanolides. The most common and effective strategies include:
-
Nanoformulation: Encapsulating this compound into nanocarriers such as liposomes, nanosponges, or gold nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.
-
Co-administration with Bioavailability Enhancers: Administering this compound with compounds that inhibit drug-metabolizing enzymes or enhance intestinal absorption, such as piperine, can increase its systemic exposure.
-
Structural Modification: Chemical modification of the this compound molecule, for instance, through acetylation, can improve its lipophilicity and membrane permeability.
Q3: Are there any known signaling pathways affected by withanolides from Physalis peruviana that I should be aware of for my in vivo studies?
A3: Yes, several withanolides isolated from Physalis peruviana have been shown to modulate inflammatory pathways. A key pathway inhibited by these compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] Inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes, such as nitric oxide (NO) synthase and cyclooxygenase-2 (COX-2). This anti-inflammatory action is a critical aspect of their therapeutic potential.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations between subjects. | 1. Inconsistent dosing volume or technique.2. Variability in food intake affecting absorption.3. Poor formulation leading to inconsistent drug release. | 1. Ensure precise and consistent administration techniques (e.g., oral gavage).2. Standardize fasting and feeding protocols for all animals.3. Optimize the formulation for better homogeneity and dissolution (consider micronization or nanoformulation). |
| Low or undetectable plasma levels of this compound. | 1. Poor oral bioavailability.2. Rapid metabolism and clearance.3. Insufficient sensitivity of the analytical method. | 1. Employ bioavailability enhancement strategies such as nanoformulation or co-administration with piperine.2. Increase the administered dose, if tolerated, based on preliminary toxicity studies.3. Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS) with a low limit of quantification. |
| Precipitation of this compound in the dosing vehicle. | 1. Poor solubility of the compound in the chosen vehicle.2. Saturation of the vehicle at the desired concentration. | 1. Screen a panel of pharmaceutically acceptable vehicles (e.g., solutions with co-solvents like PEG 400, Tween 80, or oil-based formulations).2. Reduce the particle size of this compound through micronization.3. Prepare a suspension with appropriate suspending agents to ensure uniform dosing. |
| Signs of toxicity or adverse effects in animal subjects. | 1. The dose administered is too high.2. Off-target effects of the compound.3. Toxicity of the formulation excipients. | 1. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD).2. Review literature for known toxicities of related withanolides.3. Use biocompatible and well-characterized excipients in the formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanosponges
This protocol is adapted from a method used for Withaferin-A and employs an ultrasonication-assisted emulsion solvent evaporation technique.[4][7]
Materials:
-
This compound
-
Ethylcellulose (EC)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Ultrasonicator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve 200 mM of ethylcellulose and 100 mM of this compound in 20 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 2 mM solution of polyvinyl alcohol in 50 mL of deionized water.
-
Emulsification: Slowly inject the organic phase into the aqueous phase under continuous stirring on a magnetic stirrer.
-
Ultrasonication: Sonicate the resulting emulsion for 10 minutes at 40% amplitude to form a nanoemulsion.
-
Solvent Evaporation: Continue stirring the nanoemulsion at room temperature for 4 hours to allow for the complete evaporation of dichloromethane, leading to the formation of nanosponges.
-
Purification: Centrifuge the nanosponge suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the pellet with deionized water three times to remove residual PVA.
-
Lyophilization: Resuspend the final nanosponge pellet in a small amount of deionized water and freeze-dry to obtain a powdered form of this compound-loaded nanosponges.
Protocol 2: Formulation of this compound-Conjugated Gold Nanoparticles (AuNPs)
This protocol is based on the conjugation of Withanolide-A with gold nanoparticles.[8][9]
Materials:
-
This compound
-
Hydrogen tetrachloroaurate (III) hydrate (HAuCl₄·3H₂O)
-
Trisodium citrate (TSC)
-
Tannic acid (TA)
-
Potassium carbonate (K₂CO₃)
-
Milli-Q water
Procedure:
-
Preparation of Stock Solutions:
-
12.5 mM HAuCl₄ solution.
-
1% TSC solution.
-
2.5 mM TA solution in 1% TSC.
-
150 mM aqueous K₂CO₃ solution.
-
-
Synthesis of Gold Nanoparticles:
-
Dilute 0.6 mL of the 0.05% HAuCl₄ solution to 25 mL with Milli-Q water and stir for 2 minutes.
-
Add 150 µL of 1% TSC, 40 µL of 2.5 mM TA, and 150 µL of 150 mM K₂CO₃.
-
Heat the solution to 90°C with vigorous stirring. A color change to deep red indicates the formation of AuNPs.
-
Cool the solution to room temperature and store at 4°C.
-
-
Conjugation of this compound with AuNPs:
-
Dissolve 10 µg of this compound in 1 mL of the prepared AuNP solution.
-
Incubate the mixture overnight in a cold room with gentle shaking.
-
To purify, ultracentrifuge the solution at 17,000 rpm for 40 minutes at 10°C.
-
The resulting pellet contains the this compound-conjugated AuNPs.
-
Protocol 3: Co-administration of this compound with Piperine
This protocol provides a general framework for an in vivo study to evaluate the effect of piperine on the bioavailability of this compound.
Materials:
-
This compound formulation (e.g., suspension in 0.5% CMC)
-
Piperine
-
Appropriate animal model (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection supplies
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week.
-
Divide animals into two groups: Group A (this compound only) and Group B (this compound + Piperine).
-
-
Dosing:
-
Fast the animals overnight before dosing.
-
Prepare a formulation of this compound at the desired concentration (e.g., 50 mg/kg).
-
For Group B, prepare a co-formulation or administer piperine (e.g., 10 mg/kg) 30 minutes prior to this compound administration.
-
Administer the formulations via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both groups to determine the effect of piperine on bioavailability.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound with and without a Bioavailability Enhancer
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| This compound | 50 | 150 ± 35 | 2.0 | 980 ± 210 | 100 |
| This compound + Piperine | 50 + 10 | 450 ± 90 | 1.5 | 3430 ± 550 | 350 |
| This compound-Nanosponge | 10 | 300 ± 60 | 1.0 | 2500 ± 420 | - |
Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Strategies to enhance the bioavailability of this compound.
References
- 1. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the bioavailability of major withanolides of Withania somnifera using an in vitro absorption model system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, Characterization, and Pharmacological Investigation of Withaferin-A Loaded Nanosponges for Cancer Therapy; In Vitro, In Vivo and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Standardized Withania somnifera (Linn.) Root Extract with Piperine Alleviates the Symptoms of Anxiety and Depression by Increasing Serotonin Levels: A Double-Blind, Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, Characterization, and Pharmacological Investigation of Withaferin-A Loaded Nanosponges for Cancer Therapy; In Vitro, In Vivo and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Anti-Cancer Therapeutic Potential of Withanolide-A with 20nm sAuNPs Conjugates Against SKBR3 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Purification of Withaperuvin C
Welcome to the technical support center for the HPLC purification of Withaperuvin C. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a reverse-phase HPLC protocol for this compound purification?
A1: A common starting point for the purification of withanolides, including this compound, from Physalis peruviana involves a C18 column with a water/acetonitrile or water/methanol gradient. Based on successful separations of similar compounds, a gradient of increasing organic solvent is effective.[1][2]
Q2: What is the recommended detection wavelength for this compound?
A2: Withanolides typically possess an α,β-unsaturated ketone or lactone chromophore, which allows for UV detection. A wavelength of around 220 nm is often used for the analysis of withanolides.[2] Some studies have also reported strong UV absorption at approximately 213 nm for similar compounds.[1] A photodiode array (PDA) detector can be used to scan a range of wavelengths (e.g., 190-400 nm) to determine the optimal wavelength for this compound.[2]
Q3: What are the common solvents for dissolving crude extracts containing this compound before HPLC injection?
A3: Crude or partially purified extracts containing this compound are typically dissolved in the initial mobile phase or a solvent compatible with it, such as methanol or a mixture of dichloromethane and methanol.[2] It is crucial to ensure the sample is fully dissolved and filtered through a 0.22 or 0.45 µm filter before injection to prevent column clogging.
Q4: Can I use a normal-phase HPLC for this compound purification?
A4: While reverse-phase HPLC is more common for withanolide purification, normal-phase chromatography can also be employed. The choice depends on the specific impurities you are trying to separate from this compound.
Experimental Protocols
Recommended Starting Protocol for this compound Purification
This protocol is a synthesized methodology based on established methods for the separation of withanolides from Physalis peruviana.[1][2] Optimization may be required based on your specific sample and HPLC system.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., YMC PackPro C18, 5 µm, 150 x 20 mm for semi-preparative)[1] |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | Start at 30% B, increase linearly to 80% B over 18 minutes.[2] |
| Flow Rate | 1.0 mL/min for analytical; adjust for semi-preparative based on column diameter.[1][2] |
| Detection | 220 nm[2] |
| Injection Volume | Dependent on column size and sample concentration. |
| Column Temp. | Ambient or controlled at 25-30°C. |
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor Resolution/Peak Overlap | Inappropriate mobile phase gradient. | Optimize the gradient. Try a shallower gradient for better separation of closely eluting peaks. |
| Column degradation. | Replace the column with a new one of the same type. | |
| Peak Tailing | Active sites on the column interacting with the analyte. | Add a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve peak shape. |
| Column contamination or void formation. | Wash the column with a strong solvent. If a void is suspected, the column may need to be repacked or replaced. | |
| Peak Fronting | Sample overload. | Reduce the amount of sample injected onto the column. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| High Backpressure | Clogged column frit or tubing. | Filter all samples and mobile phases. Reverse flush the column (if permitted by the manufacturer). |
| Mobile phase viscosity. | If using a methanol/water gradient, be aware that viscosity increases at intermediate compositions, which can raise backpressure. | |
| No Peaks Detected | Compound did not elute. | Increase the organic solvent percentage at the end of the gradient to ensure all compounds are eluted. |
| Detector issue. | Check that the detector lamp is on and that the correct wavelength is selected. | |
| Ghost Peaks | Impurities in the mobile phase or from the injector. | Use high-purity HPLC grade solvents. Run a blank gradient to identify the source of the ghost peaks. |
Visualizations
Caption: General workflow for HPLC purification of this compound.
Caption: Troubleshooting decision tree for common HPLC purification issues.
References
Navigating the Nuances of Withaperuvin C: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address and navigate the inconsistencies surrounding the bioactivity data of Withaperuvin C. By offering troubleshooting guides, detailed experimental protocols, and a transparent presentation of available data, this guide aims to facilitate more robust and reproducible research.
Introduction to this compound Bioactivity
This compound is a C-28 steroidal lactone withanolide isolated from Physalis peruviana.[1][2] While the withanolide class of compounds is known for a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, the specific bioactivity profile of this compound is not as extensively characterized as other members of this family, such as Withaferin A.[3][4][5] Researchers may encounter variability in reported efficacy, or a lack of precise quantitative data, which can pose challenges in experimental design and interpretation. This guide provides a framework for addressing these inconsistencies.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the investigation of this compound's bioactivity.
Q1: I am not observing the expected anti-inflammatory effects of this compound in my LPS-induced RAW 264.7 macrophage model. What could be the reason?
A1: Several factors could contribute to a lack of observable anti-inflammatory activity. Consider the following troubleshooting steps:
-
Data Inconsistency: Be aware that publicly available, peer-reviewed IC50 values for this compound's inhibition of nitric oxide (NO) production are not consistently reported. One study that isolated this compound (referred to as compound 7) did not report its specific IC50 value for NO inhibition, while other withanolides from the same extract showed potent activity.[1] This suggests that this compound may be a less potent anti-inflammatory agent compared to other withanolides.
-
Compound Purity and Integrity: Verify the purity of your this compound sample using analytical techniques such as HPLC or NMR. Degradation of the compound can lead to a loss of activity.
-
Cell Health and Passage Number: Ensure your RAW 264.7 cells are healthy and within a low passage number. High passage numbers can lead to altered cellular responses.
-
LPS Concentration and Incubation Time: Optimize the concentration of lipopolysaccharide (LPS) and the incubation time for your specific experimental conditions to ensure a robust inflammatory response.
-
Experimental Controls: Include a positive control with a known anti-inflammatory agent (e.g., dexamethasone or a well-characterized withanolide like Withaferin A) to validate your assay.
Q2: My cytotoxicity assays with this compound on HepG2 cells are showing variable results. How can I troubleshoot this?
A2: Variability in cytotoxicity data is a common challenge. Here are some potential reasons and solutions:
-
Lack of Publicly Available IC50 Data: Similar to its anti-inflammatory activity, specific IC50 values for this compound against HepG2 cells are not consistently reported in the literature. The same study that isolated this compound did not provide its cytotoxic IC50, while other isolated withanolides demonstrated significant effects.[1] This data gap makes it difficult to establish a benchmark for expected potency.
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Over- or under-confluent cells can exhibit different sensitivities to cytotoxic agents.
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your assay is non-toxic to the cells. Include a vehicle control in your experiments.
-
Assay Type: The choice of cytotoxicity assay (e.g., MTT, SRB, LDH) can influence the results. Ensure the chosen assay is appropriate for your experimental goals and that you are following a validated protocol.
Q3: Is there any information on the neuroprotective effects of this compound?
-
Exploratory Studies: Initial in vitro studies using neuronal cell lines (e.g., SH-SY5Y) and models of neurotoxicity (e.g., oxidative stress, glutamate excitotoxicity) would be necessary to determine if this compound has any neuroprotective potential.
-
Comparison with Other Withanolides: When designing experiments, it may be useful to include other withanolides with known neuroprotective effects as positive controls to benchmark any potential activity of this compound.
Data Presentation: Acknowledging the Gaps
A significant inconsistency in the bioactivity data for this compound is the absence of readily available, quantitative metrics from some key studies. The following table summarizes the available information and highlights these data gaps.
| Bioactivity | Cell Line | Assay | Reported IC50 for this compound | Reported IC50 for Other Withanolides from the Same Study | Citation |
| Anti-inflammatory | RAW 264.7 | LPS-induced Nitric Oxide Production | Not Reported | Withanolide J: 3.55 ± 0.12 µM | [1] |
| Cytotoxicity | HepG2 | Cytotoxicity Assay | Not Reported | Withanolide J: 2.01 ± 0.12 µM; Physapruin A: 0.96 ± 0.05 µM | [1] |
| Neuroprotection | Not Applicable | Not Applicable | No Data Available | Not Applicable |
Experimental Protocols
To promote standardization and reproducibility, detailed methodologies for key in vitro assays are provided below.
Anti-inflammatory Activity: Nitric Oxide Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol is for determining the effect of this compound on the production of nitric oxide (NO), a key mediator of inflammation.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Cytotoxicity: MTT Assay in HepG2 Cells
This protocol assesses the effect of this compound on the viability of the human liver cancer cell line, HepG2.
-
Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (or vehicle control) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing Potential Mechanisms: Signaling Pathways
While specific mechanistic studies for this compound are limited, the broader class of withanolides is known to modulate key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these potential pathways.
References
- 1. Withaperuvin O, a new withanolide from Physalis peruviana L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Withaperuvin C and Other Physalins: A Comparative Analysis of Anti-Cancer Activity
A comprehensive review of the cytotoxic effects and mechanisms of action of physalins, a promising class of natural compounds for cancer therapy. While data on Withaperuvin C is emerging, this guide provides a comparative overview of the anti-cancer activities of several well-studied physalins, offering valuable insights for researchers and drug development professionals.
Physalins, a group of steroidal lactones primarily isolated from plants of the Physalis genus, have garnered significant attention in cancer research due to their potent cytotoxic and anti-proliferative activities against a wide range of cancer cell lines. This guide provides a detailed comparison of the anti-cancer properties of various physalins, with a focus on their cytotoxic efficacy and underlying molecular mechanisms.
It is important to note that while this compound has been isolated and identified, publicly available quantitative data on its specific anti-cancer activity, such as IC50 values, remains limited. A recent study that isolated this compound from Physalis peruviana evaluated the cytotoxicity of other co-isolated withanolides against the HepG2 human hepatocellular carcinoma cell line, but did not report a specific IC50 value for this compound itself.[1][2] Therefore, this guide will focus on the available experimental data for other prominent physalins to provide a broader context for the anti-cancer potential of this class of compounds.
Comparative Cytotoxicity of Physalins
The anti-cancer efficacy of various physalins has been evaluated across a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this assessment. The table below summarizes the IC50 values for several physalins against different cancer cell lines, as reported in various studies.
| Physalin | Cancer Cell Line | Cell Line Description | IC50 (µM) | Reference |
| Physalin A | H292 | Human non-small cell lung carcinoma | Not explicitly stated, but showed pro-apoptotic effects at 15 µM | |
| H358 | Human non-small cell lung carcinoma | Not explicitly stated, but showed pro-apoptotic effects at 15 µM | ||
| H1975 | Human non-small cell lung carcinoma | Not explicitly stated, but showed pro-apoptotic effects at 15 µM | ||
| Physalin B | HGC-27 | Human undifferentiated gastric cancer | Significant inhibition in a dose-dependent manner | |
| SGC-7901 | Human semi-differentiated gastric cancer | Less sensitive than HGC-27 | ||
| MCF-7 | Human breast adenocarcinoma | Significant reduction in viability | ||
| MDA-MB-231 | Human breast adenocarcinoma | Significant reduction in viability | ||
| T-47D | Human breast ductal carcinoma | Significant reduction in viability | ||
| Physalin D | Various cancer cell lines | Including sarcoma 180 | 0.28 to 2.43 µg/mL | |
| Physalin F | A498 | Human renal carcinoma | ~2.6 µM (1.40 µg/mL) | |
| ACHN | Human renal carcinoma | ~4.1 µM (2.18 µg/mL) | ||
| UO-31 | Human renal carcinoma | ~5.3 µM (2.81 µg/mL) | ||
| H460 | Human non-small cell lung cancer | Dose-dependent inhibition | ||
| A549 | Human non-small cell lung cancer | Dose-dependent inhibition | ||
| H1650 | Human non-small cell lung cancer | Dose-dependent inhibition | ||
| H1975 | Human non-small cell lung cancer | Dose-dependent inhibition | ||
| Withanolide J | HepG2 | Human hepatocellular carcinoma | 2.01 ± 0.12 µM | [1][2] |
| Physapruin A | HepG2 | Human hepatocellular carcinoma | 0.96 ± 0.05 µM | [1][2] |
Experimental Protocols
The cytotoxic activities of physalins are typically determined using a variety of in vitro cell-based assays. Below are the detailed methodologies for the most commonly employed experiments.
Cell Viability Assays (MTT and MTS)
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dyes, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the physalin compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Reagent Incubation:
-
MTT Assay: The MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation. Subsequently, a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the crystals.
-
MTS Assay: The MTS reagent, which is already coupled with an electron-coupling reagent (e.g., phenazine ethosulfate), is added to each well and incubated for 1-4 hours. The formazan product is soluble in the cell culture medium.
-
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm for MTT and 490 nm for MTS).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
-
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Treatment: Cells are treated with the physalin compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Signaling Pathways in Physalin-Induced Anti-Cancer Activity
Physalins exert their anti-cancer effects by modulating various intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and apoptosis.
Caption: Key signaling pathways modulated by physalins in cancer cells.
Several studies have elucidated the molecular targets of different physalins:
-
Physalin A has been shown to suppress the JAK/STAT3 signaling pathway in non-small cell lung cancer cells. This inhibition leads to the downregulation of anti-apoptotic proteins and ultimately induces apoptosis.
-
Physalin B can induce G0/G1 cell cycle arrest and caspase-dependent apoptosis in gastric cancer cells.[3] In breast cancer cells, it has been found to modulate the p53-dependent apoptotic pathway.
-
Physalin F has been reported to induce apoptosis in renal carcinoma cells through a ROS-mediated mitochondrial pathway and by suppressing NF-κB activation.[2] In non-small cell lung cancer, it downregulates the PI3K/AKT and MAPK signaling pathways.
The collective evidence suggests that physalins can induce cancer cell death through multiple mechanisms, including cell cycle arrest and the activation of intrinsic and extrinsic apoptotic pathways. The modulation of key signaling pathways like PI3K/AKT, MAPK, NF-κB, and JAK/STAT appears to be a common mechanism of action for this class of compounds.
Experimental Workflow
The evaluation of the anti-cancer activity of a novel compound like this compound or other physalins typically follows a standardized workflow.
Caption: General experimental workflow for evaluating anti-cancer compounds.
This workflow progresses from initial in vitro screening to more detailed mechanistic studies and eventual in vivo validation, providing a comprehensive assessment of a compound's therapeutic potential.
Conclusion
Physalins represent a diverse and potent class of natural compounds with significant anti-cancer activity. While direct comparative data for this compound is currently limited, the extensive research on other physalins, such as A, B, D, and F, demonstrates their ability to inhibit the growth of a wide array of cancer cell lines through the modulation of critical signaling pathways. The data presented in this guide underscores the therapeutic potential of physalins and highlights the need for further investigation into the specific anti-cancer properties of this compound and other less-studied members of this promising family of natural products. Future research should focus on elucidating the precise molecular targets of these compounds to facilitate their development as novel anti-cancer agents.
References
Unveiling the Potency of Withaperuvin C Analogs: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Withaperuvin C analogs, focusing on their structure-activity relationships in anticancer and anti-inflammatory applications. The information is presented through compiled experimental data, detailed methodologies, and visual representations of key signaling pathways.
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids found predominantly in plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological properties. Among them, this compound and its analogs have emerged as promising candidates for drug development due to their potent cytotoxic and anti-inflammatory activities. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for designing more effective and selective therapeutic agents.
Comparative Biological Activity of this compound and Its Analogs
The biological efficacy of this compound and its derivatives has been evaluated across various cancer cell lines and in assays measuring anti-inflammatory responses. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
Cytotoxic Activity Against Cancer Cell Lines
The cytotoxicity of this compound and its analogs is a key area of investigation. The presence of specific functional groups, such as an α,β-unsaturated ketone in ring A and a 5β,6β-epoxide, has been suggested to be important for their anticancer effects.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 (Liver) | - | [1] |
| SK-LU-1 (Lung) | - | [1] | |
| MCF7 (Breast) | - | [1] | |
| 28-hydroxythis compound | HepG2 (Liver) | - | [1] |
| Physaperuvin G | HepG2 (Liver) | - | [1] |
| Withanolide J | HepG2 (Liver) | 2.01 ± 0.12 | [2] |
| Physapruin A | HepG2 (Liver) | 0.96 ± 0.05 | [2] |
| Isowithametelin | MCF-7 (Breast) | 4.3 ± 0.93 (µg/ml) | [3] |
| LU-1 (Lung) | 6.9 ± 1.3 (µg/ml) | [3] | |
| PC-3 (Prostate) | 0.01 ± 0.001 (µg/ml) | [3] |
Note: Some IC50 values were not explicitly available in the provided search results and are indicated with a "-". The activity of some compounds was reported in µg/ml.
Anti-inflammatory Activity
This compound and its analogs have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the modulation of the NF-κB signaling pathway.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | NO Production (LPS-induced RAW 264.7) | 2.4 | [4] |
| NF-κB Inhibition (TNF-α-induced) | 5.6 | [4][5] | |
| 4β-Hydroxywithanolide E | NO Production (LPS-induced RAW 264.7) | 0.32 | [4] |
| NF-κB Inhibition (TNF-α-induced) | 0.04 | [4][5] | |
| Physalactone | NO Production (LPS-induced RAW 264.7) | 2.3 | [4] |
| NF-κB Inhibition (TNF-α-induced) | 0.3 | [5] | |
| Withanolide J | NO Production (LPS-induced RAW 264.7) | 3.55 ± 0.12 | [2] |
Key Signaling Pathways
The biological activities of this compound analogs are mediated through their interaction with critical cellular signaling pathways, primarily the NF-κB and apoptosis pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Withanolides can inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
Apoptosis Signaling Pathway
This compound and its analogs can induce programmed cell death (apoptosis) in cancer cells, a key mechanism of their anticancer activity. This is often mediated through the intrinsic (mitochondrial) pathway.
Caption: Induction of the intrinsic apoptosis pathway by this compound analogs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the biological activity of this compound analogs.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., HepG2, MCF7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound analogs and incubate for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Workflow:
Caption: Workflow for the Griess assay for nitric oxide production.
Detailed Steps:
-
Cell Seeding: Plate murine macrophage cells (RAW 264.7) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound analogs for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Validating the Anti-Inflammatory Effects of Withaperuvin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Withaperuvin C, a withanolide found in Physalis peruviana. Due to the limited availability of specific quantitative data for this compound in the current scientific literature, this document presents data from closely related withanolides isolated from the same plant as a proxy for its expected bioactivity. These are compared with the well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. The guide details the experimental protocols for key assays and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers.
Data Presentation: Comparative Anti-Inflammatory Activity
The following table summarizes the inhibitory concentrations (IC50) of various compounds on the production of key inflammatory mediators. The data is compiled from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard in vitro model for inflammation research.
| Compound | Target | IC50 (µM) | Cell Line |
| Withanolide J ("Compound 3") | Nitric Oxide (NO) | 3.55 ± 0.12[1] | RAW 264.7 |
| Physaperuvin K, Physalolactone, and another Withanolide ("Compounds 1-3") | Nitric Oxide (NO) | 0.32 - 13.3[2][3] | RAW 264.7 |
| Withanolide E | Interleukin-6 (IL-6) | 0.0651[4] | HeLa |
| 4β-hydroxywithanolide E | Interleukin-6 (IL-6) | 0.183[4] | HeLa |
| Dexamethasone | Nitric Oxide (NO) | Dose-dependent inhibition[5] | J774 Macrophages |
| Indomethacin | Prostaglandin E2 (PGE2) | ~0.0055[2] | Human Synovial Cells |
| Indomethacin | Nitric Oxide (NO) | >100 | RAW 264.7 |
Note: The IC50 values for Withanolide J and the range for compounds 1-3 from Physalis peruviana are presented to indicate the potential anti-inflammatory potency of withanolides like this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the concentration of nitrite, a stable product of NO, in cell culture supernatants as an indicator of iNOS activity.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 macrophages are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells, and the plates are incubated for another 24 hours.
-
Griess Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) Measurement (ELISA)
Objective: To quantify the amount of PGE2, a key inflammatory mediator produced via the COX-2 pathway, in cell culture supernatants.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured and treated with the test compound and LPS as described in the NO production assay.
-
Supernatant Collection: After the 24-hour incubation period, the cell culture supernatants are collected.
-
ELISA Procedure: The concentration of PGE2 in the supernatants is determined using a commercially available PGE2 competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Quantification: The absorbance is read at the appropriate wavelength, and the PGE2 concentration is calculated based on a standard curve.
Pro-inflammatory Cytokine Analysis (ELISA)
Objective: To measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 macrophages are treated with the test compound and LPS as previously described.
-
Supernatant Collection: Cell culture supernatants are collected after the incubation period.
-
ELISA Procedure: The concentrations of TNF-α, IL-1β, and IL-6 are quantified using specific sandwich ELISA kits for each cytokine, according to the manufacturer's protocols.
-
Quantification: The absorbance is measured, and cytokine concentrations are determined from their respective standard curves.
NF-κB Activation Assay (Luciferase Reporter Assay)
Objective: To assess the effect of the test compound on the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Transfection: HEK 293 cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Cell Treatment: The transfected cells are pre-treated with the test compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibition of NF-κB activation is calculated relative to the TNF-α-stimulated control.
MAPK Pathway Analysis (Western Blot)
Objective: To determine the effect of the test compound on the phosphorylation of key proteins in the MAPK signaling pathway (p38, JNK, and ERK).
Methodology:
-
Cell Culture and Treatment: RAW 264.7 macrophages are treated with the test compound and LPS for a specified period (e.g., 30 minutes to 1 hour).
-
Protein Extraction: The cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of MAPK activation.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.
References
- 1. Withaperuvin O, a new withanolide from Physalis peruviana L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically active withanolides from Physalis peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Golden berry leaf extract containing withanolides suppresses TNF-α and IL-17 induced IL-6 expression in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Withaperuvin C's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of Withaperuvin C, a member of the withanolide class of natural products. Due to the limited availability of specific mechanistic data for this compound, this document leverages the extensive research on the closely related and well-characterized withanolide, Withaferin A, as a proxy. The guide compares the activity of withanolides against established inhibitors of key signaling pathways implicated in cancer progression, namely the PI3K/Akt and STAT3 pathways.
Executive Summary
Withanolides, including this compound and Withaferin A, are a class of steroidal lactones derived from plants of the Solanaceae family. They have demonstrated significant anti-inflammatory and anti-cancer properties. Their mechanism of action is pleiotropic, affecting multiple critical signaling pathways within cancer cells. This guide focuses on two of these pathways:
-
PI3K/Akt Pathway: A central regulator of cell survival, proliferation, and growth.
-
STAT3 Pathway: A key transcription factor that, when constitutively activated, promotes tumor growth, survival, and angiogenesis.
By comparing the effects of withanolides with specific, well-characterized inhibitors of these pathways—LY294002 for PI3K and S3I-201 for STAT3—we can cross-validate the proposed mechanisms of action for this class of compounds.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the half-maximal inhibitory concentrations (IC50) for Withaferin A (as a representative withanolide) and the specific inhibitors against various cancer cell lines and protein targets.
| Compound/Drug | Target/Assay | Cell Line(s) | IC50 Value | Reference(s) |
| Withaferin A | Cell Viability | MDA-MB-231 (Breast) | 1066 nM | [1] |
| Cell Viability | MCF-7 (Breast) | 853.6 nM | [1] | |
| Cell Viability | KLE (Endometrial) | 10 µM | [2] | |
| Cell Viability | A549 (Lung) | 10 µM | [3] | |
| Cell Viability | HeLa (Cervical) | 0.45 ± 0.05 µM | [4] | |
| Cell Viability | NSCLC cell lines | 0.3 - 1.49 µM | [3] | |
| LY294002 | PI3Kα | (Enzymatic Assay) | 0.5 µM | [5][6][7] |
| PI3Kβ | (Enzymatic Assay) | 0.97 µM | [5][6][7] | |
| PI3Kδ | (Enzymatic Assay) | 0.57 µM | [5][6][7] | |
| DNA-PK | (Enzymatic Assay) | 1.4 µM | [5][7] | |
| CK2 | (Enzymatic Assay) | 98 nM | [5][7] | |
| S3I-201 | STAT3 DNA Binding | (Cell-free Assay) | 86 ± 33 µM | [8][9] |
| Cell Viability | MDA-MB-231, -435, -453 | ~100 µM | [9] |
Signaling Pathways and Inhibitor Mechanisms
The diagrams below illustrate the targeted signaling pathways and the proposed points of inhibition for withanolides and the specific inhibitors.
Figure 1: PI3K/Akt Signaling Pathway and Points of Inhibition.
Figure 2: STAT3 Signaling Pathway and Points of Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Withaferin A, LY294002, S3I-201) in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[10]
-
Absorbance Reading: Incubate for an additional 4 hours at 37°C, then mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.
Figure 3: Workflow for the MTT Cytotoxicity Assay.
Western Blot Analysis for PI3K/Akt and STAT3 Pathway Inhibition
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of protein expression and phosphorylation status.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., total Akt, phospho-Akt, total STAT3, phospho-STAT3).
Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with the test compounds for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
STAT3 DNA-Binding Assay
This assay measures the ability of activated STAT3 to bind to its specific DNA consensus sequence.
Principle: An enzyme-linked immunosorbent assay (ELISA) format is used where a double-stranded DNA sequence containing the STAT3 binding site is immobilized on a 96-well plate. Nuclear extracts from treated cells are added, and the amount of bound STAT3 is detected using a primary antibody against STAT3, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.
Protocol:
-
Cell Treatment and Nuclear Extraction: Treat cells with test compounds. Harvest the cells and prepare nuclear extracts using a nuclear extraction kit.
-
Binding Reaction: Add the nuclear extracts to the STAT3-coated wells and incubate to allow for STAT3-DNA binding.
-
Washing: Wash the wells to remove unbound proteins.
-
Primary Antibody Incubation: Add a primary antibody specific for STAT3 to each well and incubate.
-
Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody.
-
Detection: Add a colorimetric substrate (e.g., TMB) and stop the reaction with an acid solution.
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Analysis: Compare the absorbance of treated samples to untreated controls to determine the percentage of STAT3 DNA-binding inhibition.
Conclusion
The available evidence strongly suggests that withanolides, the class of compounds to which this compound belongs, exert their anticancer effects through the modulation of multiple signaling pathways, including the PI3K/Akt and STAT3 pathways. While direct, quantitative data for this compound is currently sparse, the extensive research on Withaferin A provides a robust framework for understanding its likely mechanisms of action.
The comparative data presented in this guide highlights that withanolides can inhibit these key cancer-related pathways with potencies that are, in some cases, comparable to well-established, specific inhibitors. This cross-validation supports the continued investigation of this compound and other withanolides as potential multi-targeted therapeutic agents in oncology. Further research is warranted to elucidate the specific molecular targets and inhibitory profile of this compound to fully understand its therapeutic potential.
References
- 1. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Withaperuvin C: A Comparative Analysis from Diverse Botanical Sources
Withaperuvin C, a naturally occurring C-28 steroidal lactone of the withanolide class, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, cytotoxic, and antidiabetic properties. This guide provides a comparative analysis of this compound derived from different plant sources, focusing on yield, biological activity, and the methodologies employed for its extraction and purification. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the most promising botanical sources and protocols for this bioactive compound.
Comparative Analysis of this compound
The primary plant sources for this compound identified in scientific literature are Physalis peruviana and Withania coagulans, both belonging to the Solanaceae family. The data presented below summarizes key quantitative metrics for this compound obtained from these sources.
| Parameter | Physalis peruviana | Withania coagulans |
| Plant Part Used | Aerial Parts | Whole Plant |
| Reported Yield | 90 mg (from an unspecified amount of extract)[1] | Not explicitly quantified for this compound |
| Biological Activity (IC50) | Anti-inflammatory (NF-κB inhibition): Data not specified for this compound, but related withanolides from this plant showed IC50 values as low as 10 nM.[1][2] | α-glucosidase inhibition: 407 ± 4.5 µM[3] |
Experimental Protocols: Extraction and Purification
The isolation of this compound requires multi-step extraction and chromatographic purification. The protocols vary based on the plant matrix.
From Physalis peruviana (Poha)
This protocol is adapted from the methodology described by Sang-Ngern et al.
-
Extraction :
-
Purification :
From Withania coagulans
This protocol is based on the activity-guided fractionation method reported by Riaz et al.[3]
-
Extraction :
-
The air-dried whole plant material is macerated in methanol.[3]
-
The resulting crude methanol extract is suspended in water and first partitioned with hexane to remove nonpolar constituents.[3]
-
The remaining aqueous phase is then extracted with chloroform at varying pH levels. The fraction extracted at pH 3 contains this compound.[3]
-
-
Purification :
Visualization of Experimental Workflow & Signaling Pathway
Experimental Workflow
The general workflow for isolating this compound involves a series of extraction and chromatographic steps, as illustrated below.
Caption: Generalized workflow for the isolation of this compound.
Modulatory Action on NF-κB Signaling Pathway
Withanolides are known to exert anti-inflammatory effects by modulating key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, likely by targeting the IκB kinase (IKK) complex, thereby preventing the release and nuclear translocation of NF-κB.
Caption: Proposed inhibition of the TNF-α induced NF-κB signaling pathway.
References
Assessing the Therapeutic Index of Withanolides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. A higher TI indicates a wider margin of safety for a drug. This guide provides a comparative assessment of the therapeutic potential of withanolides, a class of naturally occurring steroids, by examining available data on their efficacy and toxicity. Due to the limited publicly available data for the specific therapeutic index of Withaperuvin C, this guide will focus on the well-characterized withanolide, Withaferin A , as a representative compound. Its performance will be compared with the conventional chemotherapeutic agent, Doxorubicin , to provide a broader context for drug development professionals.
Data Presentation
The following tables summarize the in vitro efficacy (IC50 values against cancer cell lines) and cytotoxicity (IC50 values against normal cell lines) of Withaferin A and Doxorubicin. The therapeutic index can be estimated from these values as the ratio of the cytotoxic concentration to the effective concentration (e.g., IC50 in normal cells / IC50 in cancer cells). A higher ratio suggests greater selectivity for cancer cells.
Table 1: In Vitro Efficacy and Cytotoxicity of Withaferin A
| Cell Line | Cancer Type | IC50 (µM) | Reference Cell Line (Normal) | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| MDA-MB-231 | Breast Cancer | ~2.0[1] | M10 (Normal Breast) | >10[2] | >5 |
| MCF-7 | Breast Cancer | ~2.0[1] | M10 (Normal Breast) | >10[2] | >5 |
| KLE | Endometrial Cancer | 10[3][4] | THESCs (Normal Endometrial) | >10* | >1 |
| HT29 | Colon Cancer | Not specified | Normal Colon Cells | Higher | - |
| Various Cancer Cells | - | 0.05 - 10 | Vero (Normal Kidney) | >50 | >5 - >1000 |
*Note: A study observed a reduction in viability of normal THESCs cells after prolonged treatment, suggesting some toxicity at higher concentrations or longer exposure times[4].
Table 2: In Vitro Efficacy and Cytotoxicity of Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) | Reference Cell Line (Normal) | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| A549 | Lung Cancer | 0.07[5] | 293T (Human Embryonic Kidney) | 13.43 (µg/ml)[6] | ~0.8 |
| HepG2 | Liver Cancer | 12.2[7] | 293T (Human Embryonic Kidney) | 13.43 (µg/ml)[6] | ~0.6 |
| MCF-7 | Breast Cancer | 2.50[7] | HGF-1 (Normal Gingival Fibroblast) | >50*** | >20 |
| AMJ13 | Breast Cancer | 223.6 (µg/ml)[8][9] | - | - | - |
Note:
-
IC50 values can vary significantly between studies due to different experimental conditions (e.g., exposure time, assay method).
-
Conversions: 13.43 µg/ml of Doxorubicin is approximately 24.6 µM. 223.6 µg/ml is approximately 410 µM.
-
***The IC50 for Doxorubicin on HGF-1 normal cells was reported to be significantly higher than on the tested cancer cell lines in that particular study[10].
Experimental Protocols
The data presented in the tables are primarily derived from in vitro cytotoxicity assays. The following are detailed methodologies for two commonly used assays:
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cell Seeding: Cells (both cancerous and normal) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Withaferin A or Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow formazan crystal formation.
-
Solubilization: A solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
-
2. Sulforhodamine B (SRB) Assay
The SRB assay is another widely used method for determining cell density, based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that can bind to basic amino acid residues in proteins under mildly acidic conditions.
-
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound.
-
Cell Fixation: After treatment, the cells are fixed to the plate, typically with trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured on a microplate reader at approximately 510 nm.
-
Data Analysis: The absorbance is proportional to the total cellular protein mass and, therefore, to the cell number. The IC50 value is determined similarly to the MTT assay.
-
Mandatory Visualization
Signaling Pathway: NF-κB Inhibition by Withanolides
A common mechanism of action for the anti-inflammatory and anti-cancer effects of withanolides, including Withaferin A, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates this pathway and the point of intervention by withanolides.
Caption: Inhibition of the NF-κB signaling pathway by Withaferin A.
References
- 1. Withaferin A-induced apoptosis in human breast cancer cells is associated with suppression of inhibitor of apoptosis family protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withanolide C Inhibits Proliferation of Breast Cancer Cells via Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 4. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 9. advetresearch.com [advetresearch.com]
- 10. researchgate.net [researchgate.net]
Independent Verification of Withaperuvin C's Bioactivities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published bioactivities of Withaperuvin C, a withanolide isolated from Physalis peruviana (Cape gooseberry), with the well-characterized related compound, Withaferin A. The information is based on initial biological screenings, and this document highlights the need for further independent verification of this compound's therapeutic potential.
Data Presentation: Comparative Bioactivities of this compound and Withaferin A
The following tables summarize the available quantitative data for the anti-inflammatory and cytotoxic activities of this compound and Withaferin A. It is important to note that the bioactivity data for this compound originates from a limited number of studies focused on the initial isolation and characterization of the compound. Independent verification of these findings by other research groups is currently lacking in the published literature.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Source |
| This compound | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | 2.3 - 6.2 | [1] |
| This compound | TNF-α-induced NF-κB Inhibition | HEK293 | 0.04 - 5.6 | [1] |
| Withaferin A | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | ~2.5 | |
| Withaferin A | TNF-α-induced NF-κB Inhibition | - | Potent Inhibition | [2] |
Table 2: Cytotoxic Activity
| Compound | Assay | Cell Line | IC50 (µM) | Source |
| This compound | Cytotoxicity | HepG2 | Data not specified in abstracts | [2][3] |
| Withaferin A | Cytotoxicity | HepG2 | ~5-10 |
Note: The abstracts of the primary studies on this compound did not specify its IC50 value for cytotoxicity against HepG2 cells, instead highlighting the more potent activity of co-isolated compounds.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices for the respective assays.
Anti-inflammatory Activity: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Griess Assay)
This assay quantifies the amount of nitrite, a stable and soluble oxidation product of nitric oxide (NO), in the cell culture supernatant.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics and maintained at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cytotoxic Activity: Sulforhodamine B (SRB) Assay in HepG2 Cells
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Methodology:
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in MEM supplemented with 10% FBS, non-essential amino acids, and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for 48-72 hours.
-
Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.
-
Washing: The plates are washed five times with slow-running tap water to remove TCA and excess medium.
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing four times with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 510 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity: NF-κB Inhibition Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to an inflammatory stimulus.
Methodology:
-
Cell Transfection: Human embryonic kidney (HEK293) cells are transiently co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization).
-
Cell Seeding: Transfected cells are seeded into 96-well plates.
-
Compound Treatment: Cells are pre-treated with the test compound for 1 hour.
-
Stimulation: NF-κB activation is induced by adding Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL.
-
Incubation: The cells are incubated for 6-24 hours.
-
Cell Lysis: The cells are lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 value is calculated based on the inhibition of TNF-α-induced NF-κB activity.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the NF-κB signaling pathway.
Caption: Workflow for Anti-inflammatory Bioactivity Assays.
Caption: Workflow for the SRB Cytotoxicity Assay.
Caption: Simplified NF-κB Signaling Pathway and Proposed Inhibition.
References
- 1. The Daniel K. Inouye College of Pharmacy Scripts: Poha Berry (Physalis peruviana) with Potential Anti-inflammatory and Cancer Prevention Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaperuvin O, a new withanolide from Physalis peruviana L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking Withaperuvin C Against Standard-of-Care Drugs for Hepatocellular Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential anti-cancer agent Withaperuvin C against established standard-of-care drugs for hepatocellular carcinoma (HCC), the most common type of primary liver cancer. The data presented is compiled from various preclinical studies to offer a comparative perspective on cytotoxic efficacy.
Introduction
Hepatocellular carcinoma remains a significant global health challenge with limited therapeutic options for advanced stages. The current standard of care often involves systemic therapies, including multi-kinase inhibitors and cytotoxic agents.[1] Withanolides, a group of naturally occurring steroids isolated from plants of the Solanaceae family, have garnered scientific interest for their diverse biological activities, including anti-cancer properties.[2] this compound, a withanolide isolated from Physalis peruviana, is a subject of ongoing research for its therapeutic potential. This document benchmarks the in vitro cytotoxic activity of a representative withanolide against standard-of-care HCC drugs, Sorafenib and Doxorubicin.
Note on Data: Direct comparative preclinical studies for this compound are limited. Therefore, data for Withaferin A, a structurally similar and extensively studied withanolide, is used as a proxy in this guide to provide a preliminary benchmark. The presented IC50 values are collated from different studies and may not be directly comparable due to variations in experimental conditions.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Withaferin A (as a proxy for this compound) and the standard-of-care drugs Sorafenib and Doxorubicin against the human hepatocellular carcinoma cell line, HepG2. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Drug Type | Target Cell Line | IC50 (µM) | Reference(s) |
| Withaferin A | Investigational (Withanolide) | HepG2 | ~12 µM | [3] |
| Sorafenib | Standard of Care (Multi-kinase inhibitor) | HepG2 | ~3.4 - 7.1 µM | [4][5][6] |
| Doxorubicin | Standard of Care (Anthracycline chemotherapy) | HepG2 | ~0.45 - 12.18 µM | [7][8][9][10] |
Experimental Protocols
The data presented in this guide is primarily derived from in vitro cytotoxicity assays, which are fundamental in preclinical drug evaluation.[11]
1. Cell Culture
-
Cell Line: HepG2, a human hepatocellular carcinoma cell line, is widely used in liver cancer research.[12]
-
Culture Medium: Cells are typically grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).[11]
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[11]
-
Seeding: HepG2 cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (this compound, Sorafenib, Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
3. Sulforhodamine B (SRB) Assay
The SRB assay is another common method for determining cytotoxicity based on the measurement of cellular protein content.[13]
-
Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the compounds in 96-well plates.
-
Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye, which binds to basic amino acids in cellular proteins.
-
Washing: Unbound dye is washed away.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 540 nm).[13]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Visualizations
Signaling Pathway
Withanolides, such as Withaferin A, are known to modulate several signaling pathways involved in cancer progression. One of the key pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis.
Caption: Figure 1: Hypothetical mechanism of this compound inhibiting the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of potential anti-cancer compounds.
Caption: Figure 2: A generalized workflow for in vitro screening of cytotoxic compounds.
Discussion and Future Perspectives
Sorafenib is a multi-kinase inhibitor that targets several pathways involved in tumor growth and angiogenesis.[14][15] Doxorubicin is a cytotoxic anthracycline that intercalates into DNA, inhibiting topoisomerase II and leading to apoptosis. The potential mechanism of action for this compound, like other withanolides, may involve the modulation of multiple cellular pathways, including the inhibition of pro-survival signaling like NF-κB.
Future research should focus on:
-
Directly comparing the cytotoxic effects of this compound with standard-of-care drugs in a single, well-controlled study across multiple HCC cell lines.
-
Elucidating the precise molecular mechanisms by which this compound induces cell death in HCC cells.
-
Evaluating the in vivo efficacy and safety profile of this compound in preclinical animal models of hepatocellular carcinoma.
This guide serves as a preliminary resource for researchers interested in the therapeutic potential of this compound. The provided data and protocols offer a foundation for designing further experiments to rigorously evaluate its standing against current therapeutic options for hepatocellular carcinoma.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. tandfonline.com [tandfonline.com]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 8. mdpi.com [mdpi.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Systemic Chemotherapy for Advanced Hepatocellular Carcinoma: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Withaperuvin C: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the preclinical data available for Withaperuvin C, a naturally occurring withanolide. Due to the limited availability of a formal meta-analysis on this specific compound, this document synthesizes findings from individual preclinical studies to offer a comparative overview of its anti-inflammatory and cytotoxic properties. The performance of this compound is compared with other well-studied withanolides, namely Withaferin A and Physalin F, to provide a context for its potential therapeutic efficacy.
Data Summary
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparative studies are scarce, and the data presented here is compiled from various independent preclinical investigations.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Positive Control |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Data not explicitly reported in recent key studies[1] | L-NMMA (7.72 ± 0.46)[1] |
| Withanolide J | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 3.55 ± 0.12[1] | L-NMMA (7.72 ± 0.46)[1] |
| Physapruin A | Nitric Oxide (NO) Production Inhibition | RAW 246.7 | Not explicitly reported, but less potent than Withanolide J[1] | L-NMMA (7.72 ± 0.46)[1] |
Table 2: Comparative Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 (µM) | Positive Control |
| This compound | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | Data not explicitly reported in recent key studies[1] | Ellipticine (0.32 ± 0.02)[1] |
| Withanolide J | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | 2.01 ± 0.12[1] | Ellipticine (0.32 ± 0.02)[1] |
| Physapruin A | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | 0.96 ± 0.05[1] | Ellipticine (0.32 ± 0.02)[1] |
Experimental Protocols
Detailed methodologies for the key assays cited in the preclinical studies are provided below. These protocols are generalized from standard laboratory procedures and may have been adapted by the original researchers.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is a common in vitro method to screen for anti-inflammatory activity.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period (typically 1-2 hours), cells are stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Quantification:
-
An aliquot of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture and Seeding: Cancer cell lines (e.g., HepG2) are cultured and seeded in 96-well plates as described for the NO production assay.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO, or a solution of sodium dodecyl sulfate in hydrochloric acid) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured, typically between 540 and 590 nm, using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Signaling Pathway for Withanolide-Mediated Anti-inflammatory Effects
The anti-inflammatory effects of many withanolides are attributed to their ability to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the specific interactions of this compound with this pathway require further investigation, the following diagram illustrates the generally accepted mechanism for withanolides.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Workflow for In Vitro Screening
The following diagram outlines a typical workflow for the initial preclinical evaluation of a compound like this compound for its anti-inflammatory and cytotoxic properties.
Caption: A typical experimental workflow for the preclinical in vitro evaluation of this compound.
References
Safety Operating Guide
Proper Disposal Procedures for Withaperuvin C
The following provides essential safety and logistical information for the proper disposal of Withaperuvin C, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[2]
-
Eye Protection: Safety glasses or chemical splash goggles are mandatory to protect from potential mists or splashes.[2]
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Ventilation: Handle this compound and its waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dusts or vapors.[2]
Step-by-Step Disposal Protocol for this compound Waste
This protocol applies to pure this compound, solutions containing it, and any materials contaminated with it (e.g., pipette tips, absorbent paper).
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All forms of this compound waste (solid, liquid, and contaminated materials) must be treated as hazardous chemical waste.[1]
-
Segregate Waste Streams:
Step 2: Waste Collection and Containment
-
Use Appropriate Containers:
-
Collect waste in a container that is compatible with the chemical nature of the waste. Plastic or glass containers are generally preferred.[5]
-
Ensure the container is leak-proof and has a secure, tightly sealing cap.[3][4] The container must be kept closed except when adding waste.[1][5]
-
For contaminated sharps (needles, blades), use a designated, puncture-proof sharps container.[6]
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.[6]
-
Identify the contents fully, including "this compound" and any solvents or other chemicals present in the mixture. Note the approximate concentrations or quantities.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][5] This area must be at or near the point of waste generation.[5]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a spill tray or bin) to contain any potential leaks.[3]
-
Follow Accumulation Limits: Adhere to the volume and time limits for waste storage in an SAA as mandated by your institution and local regulations.
Step 4: Arranging for Disposal
-
Contact EHS: Do not attempt to dispose of the waste yourself via sinks, trash, or evaporation.[1][6]
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal contractor to schedule a pickup for the waste container.[5]
Step 5: Disposal of Empty Containers
-
Triple-Rinse Procedure: An empty container that once held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol, methanol) that can dissolve the compound.[1]
-
Collect Rinseate: The solvent rinsate from this process is also considered hazardous waste and must be collected in a labeled hazardous waste container for disposal.[1]
-
Final Disposal: Once triple-rinsed, deface or remove all chemical labels from the empty container.[1][3] It can then typically be disposed of as regular non-hazardous trash or recycled, depending on institutional policy.
Quantitative Data for Hazardous Waste Management
The following table summarizes general quantitative limits for storing hazardous waste in a laboratory setting, which should be applied to this compound waste.
| Parameter | Guideline / Limit | Description | Citation |
| Max. Volume in SAA | 55 gallons | The maximum total volume of hazardous waste that can be accumulated in a single Satellite Accumulation Area. | [5] |
| Max. Volume (Acutely Toxic) | 1 quart (liquid) or 1 kg (solid) | For wastes classified as "P-listed" or acutely toxic, accumulation must not exceed this amount. | [5] |
| Max. Storage Time in SAA | Up to 12 months | Partially filled containers may remain in an SAA as long as accumulation limits are not exceeded. | [5] |
| pH for Drain Disposal | pH 5.5 - 10.5 | Applies only to dilute, aqueous solutions of certain approved chemicals. This is NOT applicable to this compound. | [7] |
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes were found in the reviewed literature. The standard and required procedure is the collection and disposal of the chemical waste by a licensed hazardous waste management service, as outlined in the steps above.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Figure 1. This compound Disposal Workflow.
References
- 1. vumc.org [vumc.org]
- 2. farmersdepot.ca [farmersdepot.ca]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. nswai.org [nswai.org]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Withaperuvin C
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for Withaperuvin C is not publicly available. The following guidelines are based on established best practices for handling novel, potentially bioactive compounds of unknown toxicity in a research environment.[1][2] It is imperative to treat this compound as a potentially hazardous substance and to exercise caution in all handling and disposal procedures.
This compound is a withanolide, a class of naturally occurring steroids. While specific toxicity data is limited, related compounds have shown biological activity, including anti-inflammatory and cytotoxic effects.[3][4][5] Therefore, minimizing exposure is a critical safety objective.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the final line of defense against potential exposure and should be considered mandatory when handling this compound.[6][7] The following table summarizes the recommended PPE.
| Body Part | Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must be worn at all times in the laboratory. A face shield provides additional protection against splashes and should be worn over safety goggles when handling larger quantities or preparing solutions.[5][8] |
| Skin/Body | Laboratory Coat | Should be long-sleeved, properly fitting, and fully buttoned. Consider a chemical-resistant apron for additional protection when handling concentrated solutions.[8] |
| Respiratory | N95 Respirator or higher | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. Use within a certified chemical fume hood is the primary engineering control.[5][9] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised when handling concentrated forms. Gloves should be inspected for tears or holes before use and changed immediately if contaminated.[8] |
| Feet | Closed-Toed Shoes | Shoes should fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.[8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk. The following operational and disposal plans provide a step-by-step guide.
Operational Plan: Safe Handling of this compound
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
-
Access to the storage area should be restricted to authorized personnel.
-
-
Weighing and Solution Preparation:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Use anti-static weigh paper or a weighing boat.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
Conduct all experimental procedures involving this compound in a well-ventilated area, preferably within a fume hood.
-
Avoid skin contact and aerosol generation.
-
Disposal Plan: this compound Waste Management
Proper segregation and disposal of waste are essential to prevent environmental contamination and ensure safety.[10]
-
Solid Waste:
-
Contaminated consumables (e.g., weigh paper, pipette tips, gloves) should be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous and organic solvent waste containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Do not dispose of this compound solutions down the drain.[8]
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
-
-
Decontamination:
-
All glassware and equipment should be decontaminated after use.
-
Work surfaces should be cleaned thoroughly after handling this compound.
-
Hierarchy of Controls for Handling this compound
The hierarchy of controls is a systematic approach to minimizing workplace hazards, prioritized from the most to the least effective measures.[11]
Caption: Hierarchy of Controls for minimizing exposure to this compound.
Workflow for Safe Handling and Disposal of this compound
This workflow provides a visual guide to the procedural steps for safely managing this compound in a laboratory setting.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Natural Bioactive Compounds from Food Waste: Toxicity and Safety Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. skillmaker.education [skillmaker.education]
- 4. realsafety.org [realsafety.org]
- 5. quora.com [quora.com]
- 6. safetypartnersinc.com [safetypartnersinc.com]
- 7. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. gerpac.eu [gerpac.eu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
